Methiothepin Mesylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMDZGZYKOGLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017459 | |
| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51482-89-4, 74611-28-2 | |
| Record name | Methiothepin methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methiothepin Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiothepin (B1206844) is a tricyclic antipsychotic agent characterized by its potent and broad-spectrum antagonist activity at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of methiothepin mesylate. It consolidates quantitative binding data, elucidates the impact on major signal transduction pathways, and details the experimental methodologies used to characterize this compound. This document is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Receptor Binding Profile
Methiothepin exhibits high affinity for a wide array of serotonin (5-HT) receptor subtypes and also interacts with dopamine receptors. Its non-selective nature is a defining characteristic of its pharmacological profile. The binding affinities, expressed as pKi (negative logarithm of the inhibition constant) and pKd (negative logarithm of the dissociation constant), are summarized below. Higher pKi/pKd values indicate stronger binding affinity.
Quantitative Receptor Binding Data
| Receptor Subtype | pKi / pKd Value | Receptor Family | Reference(s) |
| Serotonin Receptors | |||
| 5-HT1A | 7.10 (pKd) | 5-HT1 (Gi/o-coupled) | [1][2][3] |
| 5-HT1B | 7.28 (pKd) | 5-HT1 (Gi/o-coupled) | [1][2][3] |
| 5-HT1D | 6.99 (pKd) | 5-HT1 (Gi/o-coupled) | [1][2][3] |
| 5-HT2A | 8.50 (pKi) | 5-HT2 (Gq-coupled) | [1][2][3] |
| 5-HT2B | 8.68 (pKi) | 5-HT2 (Gq-coupled) | [1][2][3] |
| 5-HT2C | 8.35 (pKi) | 5-HT2 (Gq-coupled) | [1][2][3] |
| 5-HT5A | 7.0 (pKd) | 5-HT5 (Gi/o-coupled) | [1][2][3] |
| 5-HT6 | 8.74 (pKd) | 5-HT6 (Gs-coupled) | [1][2][3] |
| 5-HT7 | 8.99 (pKd) | 5-HT7 (Gs-coupled) | [1][2][3] |
| Dopamine Receptors | |||
| D2 | ~8.0 (pKi) | D2-like (Gi/o-coupled) | [4] |
| D3 | ~7.5 (pKi) | D2-like (Gi/o-coupled) | [4] |
| D4 | ~7.8 (pKi) | D2-like (Gi/o-coupled) | [4] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. The data is compiled from multiple sources and experimental conditions may vary.
Core Mechanism of Action: Receptor Antagonism
Methiothepin's primary mechanism of action is the competitive blockade of neurotransmitter binding at various G-protein coupled receptors (GPCRs), predominantly within the serotonergic and dopaminergic systems. By occupying the receptor's binding site, methiothepin prevents the endogenous ligands (serotonin and dopamine) from activating their respective downstream signaling cascades.
Antagonism of Gi/o-Coupled Receptors (e.g., 5-HT1A, D2)
Serotonin 5-HT1A and dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Methiothepin acts as a neutral antagonist at these receptors, blocking the agonist-induced inhibition of adenylyl cyclase and thereby maintaining or restoring basal cAMP levels.[5]
Antagonism of Gq-Coupled Receptors (e.g., 5-HT2A)
The 5-HT2 family of receptors, including the prominent 5-HT2A subtype, are coupled to Gq proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). Methiothepin's antagonism of 5-HT2A receptors blocks this entire cascade, preventing the mobilization of intracellular calcium and the activation of PKC.[6]
Experimental Protocols
The characterization of methiothepin's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of methiothepin for a specific receptor.
Objective: To determine the concentration of methiothepin required to displace a known radioligand from its target receptor by 50% (IC50), and to subsequently calculate the Ki value.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.[5]
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, at a concentration near its Kd), and varying concentrations of unlabeled methiothepin (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Include control wells for total binding (no methiothepin) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM spiperone).[5]
-
-
Incubation & Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the methiothepin concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of methiothepin to antagonize the effects of an agonist on Gi/o- or Gs-coupled receptors.
Objective: To quantify the effect of methiothepin on agonist-induced changes in intracellular cAMP levels.
Methodology:
-
Cell Culture:
-
Culture cells stably expressing the target receptor (e.g., CHO cells with 5-HT1A receptors) in appropriate media.
-
Seed the cells into 24- or 96-well plates and allow them to adhere overnight.
-
-
Assay Protocol (for Gi/o-coupled receptors):
-
Pre-incubate the cells with varying concentrations of methiothepin for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a receptor agonist (e.g., 5-HT).
-
Incubate for a further period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of methiothepin to determine its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This compound is a potent, non-selective antagonist of multiple serotonin and dopamine receptor subtypes. Its mechanism of action is rooted in the competitive blockade of these GPCRs, leading to the inhibition of their respective downstream signaling pathways. Specifically, it counteracts the Gi/o-mediated inhibition of adenylyl cyclase and the Gq-mediated activation of the phospholipase C pathway. This broad-spectrum antagonism underlies its classification as a psychotropic agent and provides a basis for its complex pharmacological effects. The experimental protocols detailed herein represent the standard methodologies for characterizing such compounds and are essential for the continued investigation and development of novel therapeutics targeting the serotonergic and dopaminergic systems.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Methiothepin Mesylate: A Comprehensive Technical Guide to its Serotonin Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844), a dibenzothiepine derivative, is a potent pharmacological agent known for its broad and high-affinity binding to a wide range of neurotransmitter receptors. This technical guide provides an in-depth analysis of the serotonin (B10506) (5-HT) receptor binding profile of methiothepin mesylate. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Data Presentation: Serotonin Receptor Binding Affinity
The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes. The data, compiled from multiple sources, is presented as pKi and pKd values, which are the negative logarithms of the inhibition and dissociation constants, respectively. For ease of comparison, these values have been converted to the inhibition constant (Ki) in nanomolar (nM) units. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | pKi | pKd | Ki (nM) | Reference(s) |
| 5-HT1A | 7.10 | 79.43 | [1][2] | |
| 5-HT1B | 7.28 | 52.48 | [1][2] | |
| 5-HT1D | 6.99 | 102.33 | [1][2] | |
| 5-HT2A | 8.50 | 3.16 | [1][2] | |
| 5-HT2B | 8.68 | 2.09 | [1][2] | |
| 5-HT2C | 8.35 | 4.47 | [1][2] | |
| 5-HT5A | 7.0 | 100.00 | [1][2] | |
| 5-HT5B | 7.8 | 15.85 | [1][2] | |
| 5-HT6 | 8.74 | 0.18 | [1][2] | |
| 5-HT7 | 8.99 | 0.10 | [1][2] |
Note: The former 5-HT1C receptor is now classified as the 5-HT2C receptor.
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities (Ki, Kd) for this compound at serotonin receptors is primarily achieved through competitive radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.
General Principles of Competitive Radioligand Binding Assays
In a competitive binding assay, a radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then measured in the presence of varying concentrations of an unlabeled competing ligand (in this case, this compound). The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
Representative Experimental Protocol: [³H]Ketanserin Binding Assay for 5-HT2A Receptor
This protocol provides a representative example of a competitive binding assay to determine the affinity of methiothepin for the 5-HT2A receptor using [³H]Ketanserin as the radioligand.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells recombinantly expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates from regions with high 5-HT2A receptor density (e.g., prefrontal cortex).
-
Radioligand: [³H]Ketanserin (specific activity: 40-90 Ci/mmol).
-
Competitor: this compound.
-
Reference Compound (for non-specific binding): A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone (B1681076) or unlabeled ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.
-
Homogenize the tissue/cells using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of 100-200 µg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C until use.
3. Assay Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL of membrane preparation, 50 µL of [³H]Ketanserin (final concentration ~1-2 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of [³H]Ketanserin, and 50 µL of the reference compound.
-
Competition: 100 µL of membrane preparation, 50 µL of [³H]Ketanserin, and 50 µL of the this compound dilution.
-
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of Key Serotonin Receptors
Methiothepin exhibits high affinity for several serotonin receptor subtypes, each coupled to distinct intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways for the 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade.
5-HT6 Receptor Signaling Pathway
References
Methiothepin Mesylate: A Technical Guide to its Dopamine Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844) mesylate is a tricyclic compound recognized for its potent and non-selective antagonist activity at serotonin (B10506) (5-HT) receptors. While its interactions with the serotonergic system are well-documented, its activity as a dopamine (B1211576) receptor antagonist is also a crucial aspect of its pharmacological profile, contributing to its antipsychotic potential. This technical guide provides an in-depth overview of the methodologies used to characterize the dopamine receptor antagonist activity of methiothepin mesylate, summarizes the available binding affinity data, and illustrates the pertinent signaling pathways.
Core Concepts: Dopamine Receptor Families and Signaling
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).
-
D1-like Receptors (D1, D5): These receptors are typically coupled to Gαs/olf G-proteins. Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and neuronal excitability.
-
D2-like Receptors (D2, D3, D4): These receptors are primarily coupled to Gαi/o G-proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. D2-like receptors can also modulate other signaling pathways, including the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Quantitative Analysis of Methiothepin's Dopamine Receptor Affinity
The table below presents a summary of the currently available information regarding methiothepin's binding affinity at dopamine receptors. It is important to note that this is not an exhaustive list, and further dedicated studies are required to fully elucidate its binding profile.
| Receptor Subtype | Reported Affinity (Ki) | Data Source/Comment |
| Dopamine D1 | Data not consistently available | - |
| Dopamine D2 | Acknowledged as an antagonist | Specific Ki values are not consistently reported in comprehensive public databases. |
| Dopamine D3 | Data not consistently available | - |
| Dopamine D4 | Data not consistently available | - |
| Dopamine D5 | Data not consistently available | - |
Researchers are encouraged to consult specialized pharmacological databases and primary literature for the most current and specific binding affinity data.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist activity of compounds like methiothepin at dopamine receptors.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay directly measures the affinity of a test compound (e.g., methiothepin) for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the inhibition constant (Ki) of methiothepin for dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO-K1 or HEK293 cells expressing D1, D2, D3, D4, or D5 receptors).
-
Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3, [³H]-Nemonapride for D4).
-
Test compound: this compound, serially diluted.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator: A high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol (B65202) for D2 receptors).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of methiothepin.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of the high concentration of unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the methiothepin concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of methiothepin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (for determining functional antagonism)
This assay measures the ability of an antagonist to block the effect of an agonist on the intracellular second messenger, cAMP. For D2-like receptors which are Gi-coupled, the agonist will inhibit cAMP production, and an antagonist will block this inhibition.
Objective: To determine the functional antagonist potency (IC50) of methiothepin at D2-like dopamine receptors.
Materials:
-
A cell line stably expressing the D2-like receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A D2-like receptor agonist (e.g., quinpirole).
-
Test compound: this compound, serially diluted.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of methiothepin for a specific period.
-
Stimulation: Add a fixed concentration of the D2-like receptor agonist (e.g., the EC80 concentration of quinpirole) in the presence of forskolin to all wells. Forskolin stimulates cAMP production to a high level, allowing for the inhibitory effect of the D2 agonist to be measured.
-
Incubation: Incubate for a defined time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the methiothepin concentration.
-
The data will show that in the absence of the antagonist, the agonist inhibits forskolin-stimulated cAMP production. As the concentration of methiothepin increases, this inhibition will be reversed.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value for methiothepin's antagonism of the agonist effect.
-
Visualizing Dopamine Receptor Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and the workflow of a radioligand binding assay.
Dopamine Receptor Signaling Pathways
Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling on cAMP production.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining methiothepin's binding affinity using a radioligand binding assay.
Conclusion
This compound exhibits antagonist activity at dopamine receptors, which, in conjunction with its potent serotonin receptor blockade, forms the basis of its potential as an antipsychotic agent. While a complete quantitative profile of its binding affinities at all dopamine receptor subtypes is not yet fully consolidated in public databases, the established experimental protocols, such as radioligand binding and cAMP functional assays, provide a robust framework for its characterization. The interplay between the D1-like and D2-like signaling pathways is fundamental to understanding the neuropharmacological effects of dopamine receptor antagonists. Further research to precisely quantify the binding and functional potencies of methiothepin at each dopamine receptor subtype will be invaluable for a more complete understanding of its mechanism of action and for guiding future drug development efforts.
Methiothepin Mesylate: A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiothepin (B1206844) mesylate is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors with additional affinity for dopamine (B1211576) and adrenergic receptors.[1][2] Classified as a dibenzothiophene, it possesses neuroleptic and antipsychotic properties.[3] This technical guide provides an in-depth overview of the pharmacology and toxicology of methiothepin mesylate, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Pharmacology
This compound's pharmacological profile is characterized by its broad-spectrum antagonism at multiple G-protein coupled receptors, primarily within the serotonergic system.
Mechanism of Action
This compound acts as a potent antagonist at a wide range of serotonin (5-HT) receptors.[4][5] Its non-selective nature is evident from its high affinity for 5-HT₁, 5-HT₂, 5-HT₅, 5-HT₆, and 5-HT₇ receptor subtypes.[6] The drug also exhibits antagonist activity at dopamine and adrenergic receptors, contributing to its complex pharmacological profile.[1] Evidence also suggests that methiothepin may act as an inverse agonist at terminal 5-HT autoreceptors, meaning it can induce an effect opposite to that of an agonist.
Pharmacodynamics
The functional consequences of methiothepin's receptor binding are multifaceted. Its antagonism of various 5-HT receptors modulates serotonergic neurotransmission, which is implicated in a wide array of physiological and pathological processes. Its interaction with dopamine receptors is consistent with the pharmacological profiles of many antipsychotic agents.
The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The pKd and pKi values, which are measures of binding affinity, are summarized in the table below. Lower values indicate stronger binding.
| Receptor Subtype | pKd | pKi | Reference |
| 5-HT₁ₐ | 7.10 | [4] | |
| 5-HT₁ₑ | 7.28 | [4] | |
| 5-HT₁c | 7.56 | [4] | |
| 5-HT₁d | 6.99 | [4] | |
| 5-HT₂ₐ | 8.50 | [4] | |
| 5-HT₂ₑ | 8.68 | [4] | |
| 5-HT₂c | 8.35 | [4] | |
| 5-HT₅ₐ | 7.0 | [4] | |
| 5-HT₅ₑ | 7.8 | [4] | |
| 5-HT₆ | 8.74 | [4] | |
| 5-HT₇ | 8.99 | [4] |
Pharmacokinetics
Limited information is publicly available regarding the detailed pharmacokinetic properties of this compound.
Studies in rats, dogs, and humans have shown that methiothepin undergoes extensive metabolism. The primary metabolic pathways include hydroxylation, sulfoxidation, O-methylation, N-demethylation, and N-oxidation, followed by the formation of conjugates. The specific metabolites and their excretion routes differ across species. In rats, hydroxylated metabolites are predominantly excreted in the feces via biliary secretion. In contrast, dogs and humans excrete both hydroxylated and non-hydroxylated, sulfoxidized metabolites in both urine and feces.
Toxicology
Acute Toxicity
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The LD50 values for methiothepin are presented below.
| Species | Route of Administration | LD50 |
| Rat | Oral | 306 mg/kg |
| Mouse | Oral | 108 mg/kg |
| Mouse | Intraperitoneal | 36.2 mg/kg |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacology and toxicology of this compound.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.
To quantify the binding affinity (Ki or Kd) of this compound for various G-protein coupled receptors.
-
Membrane Preparation:
-
Target tissues (e.g., brain regions rich in the receptor of interest) or cells expressing the recombinant receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.[7]
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set duration to reach equilibrium.[7]
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of the brain of a freely moving animal.
To assess the effect of this compound administration on the extracellular concentrations of serotonin and dopamine in specific brain regions.
-
Probe Implantation:
-
Perfusion and Sampling:
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[8][10]
-
Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF.
-
The collected fluid (dialysate) is collected at regular intervals.[10]
-
-
Sample Analysis:
-
The concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
-
-
Drug Administration:
-
After establishing a stable baseline of neurotransmitter levels, this compound is administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe itself).
-
-
Data Analysis:
-
Changes in the extracellular concentrations of neurotransmitters following drug administration are compared to the baseline levels.
-
Signaling Pathways
This compound, as a broad-spectrum antagonist, modulates multiple signaling pathways by blocking the activation of various G-protein coupled receptors. The primary targets are serotonin receptors, which are coupled to different G-proteins and downstream effector systems.
Conclusion
This compound is a pharmacologically complex molecule with potent antagonistic activity at a wide range of serotonin receptors, as well as dopamine and adrenergic receptors. Its broad receptor binding profile underlies its potential as a neuroleptic and antipsychotic agent. While its acute toxicity has been characterized, further studies are needed to fully elucidate its long-term toxicological profile and detailed pharmacokinetic properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation of methiothepin and other novel psychoactive compounds. This comprehensive overview serves as a valuable resource for researchers and drug development professionals in the field of neuroscience and pharmacology.
References
- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 2. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. メチオテピン メシル酸塩 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metitepine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Methiothepin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiothepin (B1206844) mesylate is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors, exhibiting high affinity for various subtypes. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information is intended to support researchers and professionals in drug development and neuroscience in their understanding and utilization of this compound.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-4-(8-methylsulfanyl-5,6-dihydrobenzo[b][2]benzothiepin-6-yl)piperazine;methanesulfonic acid | [1] |
| Synonyms | Metitepine mesylate, 1-[10,11-Dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methylpiperazine mesylate salt | [3] |
| CAS Number | 74611-28-2 | [4][5] |
| Molecular Formula | C₂₁H₂₈N₂O₃S₃ | [4] |
| Molecular Weight | 452.65 g/mol | [3][4][5] |
| Appearance | White to light yellow solid | [4] |
| Solubility | H₂O: 13 mg/mLDMSO: 45 mg/mL (requires sonication) | [6][7] |
| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [4] |
Chemical Structure
The chemical structure of Methiothepin Mesylate consists of the methiothepin free base and a mesylate counter-ion.
Structure of Methiothepin (Free Base):
Canonical SMILES: CN1CCN(C2CC3=CC=CC=C3SC4=CC=C(SC)=C24)CC1.CS(=O)(=O)O[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound. These protocols are based on established laboratory practices for similar compounds and should be adapted and optimized as necessary.
Synthesis of this compound
A plausible synthetic route to Methiothepin involves a multi-step process culminating in the formation of the dibenzothiepine core, followed by the introduction of the methylpiperazine moiety and subsequent salt formation. A general, representative protocol is outlined below.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
2-(Phenylthio)benzoic acid derivative
-
Polyphosphoric acid (PPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Thionyl chloride (SOCl₂)
-
Methanesulfonic acid
-
Appropriate organic solvents (e.g., toluene, methanol (B129727), dichloromethane)
Procedure:
-
Cyclization to form the Dibenzothiepinone Core: A 2-(phenylthio)benzoic acid derivative is heated in the presence of a dehydrating agent such as polyphosphoric acid to induce an intramolecular Friedel-Crafts acylation, yielding the corresponding dibenzothiepinone.
-
Reduction of the Ketone: The ketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride in an alcoholic solvent.
-
Chlorination of the Alcohol: The resulting alcohol is converted to a chloro derivative by reacting it with thionyl chloride in an inert solvent.
-
N-Alkylation: The chlorinated intermediate is reacted with 1-methylpiperazine in a suitable solvent to yield the methiothepin free base.
-
Salt Formation: The methiothepin free base is dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of methanesulfonic acid to precipitate this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system to obtain the final product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of boiling 95% ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Analytical Characterization
A representative protocol for acquiring ¹H and ¹³C NMR spectra is provided below.
Workflow for NMR Analysis
Caption: A typical workflow for the NMR analysis of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tube (5 mm)
Procedure:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software. The chemical shifts (δ) should be reported in parts per million (ppm) relative to the residual solvent peak.
A general LC-MS method for the analysis of tricyclic compounds like Methiothepin is described below.
Materials:
-
This compound standard solutions
-
Acetonitrile (B52724) (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
C18 reverse-phase column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Set up the LC-MS system with a C18 reverse-phase column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Monitor for the protonated molecular ion [M+H]⁺ of methiothepin.
A standard protocol for obtaining an FTIR spectrum of a solid sample is as follows.
Materials:
-
This compound
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Place the resulting fine powder into a pellet die and press under high pressure to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Signaling Pathways
This compound is a non-selective antagonist of multiple serotonin (5-HT) receptors, including subtypes of 5-HT₁, 5-HT₂, 5-HT₅, 5-HT₆, and 5-HT₇.[4][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate various downstream signaling cascades. By blocking these receptors, Methiothepin inhibits these downstream effects.
Simplified Signaling Pathway of Serotonin Receptor Antagonism by Methiothepin
Caption: Methiothepin blocks serotonin from binding to its receptors, thereby inhibiting downstream signaling.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound. The presented information, including tabulated data and diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and neuroscience. The provided experimental methodologies, while based on established practices, should be considered as representative examples and may require optimization for specific laboratory conditions.
References
- 1. Metitepine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 甲硫替平 甲磺酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methiothepin = 98 HPLC, solid 74611-28-2 [sigmaaldrich.com]
- 7. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
An In-depth Technical Guide to the Molecular Targets of Methiothepin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844) mesylate is a potent, non-selective antagonist with a complex pharmacological profile, primarily targeting a wide array of serotonin (B10506) (5-HT) receptors. It also exhibits affinity for dopamine (B1211576) and adrenergic receptors, contributing to its broad spectrum of activity. This technical guide provides a comprehensive overview of the known molecular targets of methiothepin mesylate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.
Core Targets and Binding Affinities
This compound's primary mechanism of action involves the blockade of various G protein-coupled receptors (GPCRs). Its interaction with these targets has been quantified through numerous radioligand binding assays, with the resulting affinity values (pKi and pKd) summarized below.
Serotonin (5-HT) Receptor Binding Profile
Methiothepin demonstrates high affinity for a multitude of serotonin receptor subtypes. The following table consolidates the available quantitative data from various studies.
| Receptor Subtype | pKi (mean) | pKd (mean) | Reference(s) |
| 5-HT1A | 7.10 | [1][2] | |
| 5-HT1B | 7.28 | [1][2] | |
| 5-HT1D | 6.99 | [1][2] | |
| 5-HT2A | 8.50 | [1][2] | |
| 5-HT2B | 8.68 | [1][2] | |
| 5-HT2C | 8.35 | [1][2] | |
| 5-HT5A | 7.0 | [1][2] | |
| 5-HT6 | 8.74 | [1][2] | |
| 5-HT7 | 8.99 | [1][2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKd is the negative logarithm of the dissociation constant (Kd). Higher values indicate stronger binding affinity.
Dopamine Receptor Binding Profile
Methiothepin is also known to antagonize dopamine receptors, a property that contributes to its antipsychotic potential. While comprehensive quantitative data across all subtypes is limited, available information is presented below.
| Receptor Subtype | pKi (mean) | Reference(s) |
| D2 | 8.1 | [3] |
Further research is required to fully characterize the binding affinities of methiothepin for other dopamine receptor subtypes (D1, D3, D4, D5).
Adrenergic Receptor Binding Profile
Methiothepin's interaction with adrenergic receptors is less well-characterized quantitatively in publicly available literature. It is known to be a non-selective antagonist at these receptors, but specific Ki or pKd values are not consistently reported.
| Receptor Subtype | pKi (mean) | Reference(s) |
| α1 | 7.7 | [1] |
| α2 | 7.2 | [1] |
Binding affinities for β-adrenergic receptor subtypes have not been sufficiently quantified in the reviewed literature.
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented in this guide were primarily determined using radioligand binding assays. The following is a generalized protocol based on standard methodologies employed in the cited literature. Specific details may vary between individual experiments.
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenates of brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) or cell lines stably expressing the human recombinant receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., unlabeled serotonin or spiperone).
-
Incubation Buffer: A buffered solution appropriate for the receptor being studied (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
The tissue or cells are homogenized in an appropriate ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.
-
The final pellet is resuspended in the incubation buffer.
-
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of this compound.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Methiothepin, as an antagonist, blocks the downstream signaling cascades initiated by the endogenous ligands of its target receptors. The following diagrams illustrate the canonical signaling pathways for three of its major targets.
5-HT1A Receptor Signaling Pathway (Gi/o-coupled)
The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o). Its activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate ion channels.
References
An In-depth Technical Guide to Methiothepin Mesylate for the Study of Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844), also known as metitepine, is a tricyclic psychotropic agent that serves as a powerful research tool for investigating the complexities of the serotonergic system.[1] While never commercialized for therapeutic use, its utility in a laboratory setting is well-established.[1] Methiothepin functions primarily as a potent, non-selective antagonist across a wide range of serotonin (B10506) (5-HT) receptors.[1][2] This broad-spectrum activity, coupled with its interactions with dopamine (B1211576) and adrenergic receptors, makes it an invaluable, albeit complex, ligand for dissecting neurotransmitter pathways.[1][3] This guide provides a comprehensive overview of methiothepin's pharmacology, its application in key experimental protocols, and the signaling pathways it modulates.
Pharmacological Profile
Methiothepin is a dibenzothiepine derivative that acts as a competitive antagonist at numerous G-protein coupled receptors (GPCRs).[3][4] Its primary utility stems from its high affinity for multiple serotonin receptor subtypes, allowing researchers to induce a broad blockade of serotonergic signaling.
Mechanism of Action
Methiothepin is classified as a serotonin antagonist, meaning it binds to serotonin receptors but does not activate them, thereby blocking the actions of endogenous serotonin or other serotonin receptor agonists.[3] Its non-selective nature is a key characteristic; it demonstrates high affinity for receptors in the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families.[1][5]
Interestingly, some studies suggest that methiothepin may exhibit inverse agonist properties at certain receptors, such as the terminal 5-HT autoreceptor and the 5-HT1A receptor.[6][7] An inverse agonist not only blocks the action of an agonist but also reduces the basal, constitutive activity of the receptor.[7] This dual functionality—antagonism and potential inverse agonism—allows for nuanced investigations into receptor function and signaling.
Beyond the serotonergic system, methiothepin also acts as a dopaminergic and adrenergic receptor antagonist, a factor that must be considered when designing experiments and interpreting results.[3]
Receptor Binding Affinity
The affinity of methiothepin for various serotonin receptors has been quantified in numerous studies. The following table summarizes its binding profile, presenting pKd (the negative logarithm of the dissociation constant) and pKi (the negative logarithm of the inhibition constant) values. Higher values indicate stronger binding affinity.
| Receptor Subtype | pKd Value | pKi Value | Reference(s) |
| 5-HT1 Family | |||
| 5-HT1A | 7.10 | [2][5][8] | |
| 5-HT1B | 7.28 | [2][5][8] | |
| 5-HT1D | 6.99 | [2][5][8] | |
| 5-HT1E | Modest Affinity | [9] | |
| 5-HT2 Family | |||
| 5-HT2A | 8.50 | [2][5][8] | |
| 5-HT2B | 8.68 | [2][5][8] | |
| 5-HT2C | 8.35 | [2][5][8] | |
| 5-HT5 Family | |||
| 5-HT5A | 7.0 | [2][5][8] | |
| 5-HT5B | 7.8 | [2][5][8] | |
| 5-HT6 Family | |||
| 5-HT6 | 8.74 | [2][5][8] | |
| 5-HT7 Family | |||
| 5-HT7 | 8.99 | [2][5][8] |
Modulation of Serotonergic Signaling Pathways
Methiothepin's broad antagonism allows it to influence multiple downstream signaling cascades initiated by serotonin receptors. These receptors are predominantly GPCRs that couple to various G proteins (Gαi/o, Gαq/11, Gαs) to regulate intracellular second messengers.
Gαi/o-Coupled Receptor Pathways (5-HT1, 5-HT5)
Receptors in the 5-HT1 and 5-HT5 families typically couple to inhibitory G proteins (Gαi/o).[9][10] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[9][10] By antagonizing these receptors, methiothepin prevents this inhibitory signal, leading to a relative increase in cAMP production.
Caption: Methiothepin antagonism of Gαi/o-coupled 5-HT receptors.
Gαq/11-Coupled Receptor Pathway (5-HT2)
The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) couples to Gαq/11 proteins.[9] Receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] These second messengers lead to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. Methiothepin blocks this entire cascade.
Caption: Methiothepin antagonism of Gαq/11-coupled 5-HT2 receptors.
Gαs-Coupled Receptor Pathways (5-HT6, 5-HT7)
5-HT6 and 5-HT7 receptors are coupled to the stimulatory G protein (Gαs), which activates adenylyl cyclase, leading to an increase in cAMP production and subsequent PKA activation.[9][11] Methiothepin's antagonism of these receptors prevents this stimulation, resulting in lower intracellular cAMP levels.
Caption: Methiothepin antagonism of Gαs-coupled 5-HT receptors.
Experimental Protocols and Applications
Methiothepin is employed in a variety of experimental paradigms to probe the function of the serotonergic system. Its ability to broadly block 5-HT receptors makes it particularly useful for studying the overall contribution of serotonin to physiological and behavioral processes.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals.[12][13] Methiothepin is often used in these studies to investigate the role of 5-HT receptors in regulating serotonin release. For instance, local perfusion of methiothepin can block presynaptic autoreceptors, leading to an increase in the evoked release of serotonin.[14]
Detailed Protocol: Microdialysis for Serotonin Release in Rat Frontal Cortex
This protocol is adapted from methodologies described in the literature.[14][15]
-
Animal Surgery:
-
Anesthetize a male Sprague-Dawley rat (250-300g) using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the desired brain region (e.g., frontal cortex). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe (with a semipermeable membrane) through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.68 mM KCl, 1.10 mM MgSO4, 1.22 mM CaCl2, 1.75 mM Na2HPO4, pH 7.4) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[16]
-
-
Sample Collection and Baseline Establishment:
-
Allow the system to equilibrate for 1-2 hours.
-
Begin collecting dialysate samples into vials (often containing an antioxidant like acetic acid to prevent degradation) at regular intervals (e.g., every 20 minutes).[16]
-
Collect at least 3-4 baseline samples to establish a stable basal level of serotonin.
-
-
Pharmacological Challenge:
-
To study autoreceptor function, introduce methiothepin into the aCSF perfusate (e.g., 20 µM).[14]
-
Alternatively, to assess the effect of a systemic drug on receptor-mediated release, administer the drug of interest (e.g., fluoxetine) intraperitoneally (i.p.) and subsequently perfuse methiothepin to observe its effect on the altered release dynamics.[14]
-
Continue collecting dialysate samples throughout the drug administration period and for a designated time afterward.
-
-
Sample Analysis:
-
Analyze the serotonin concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), which offers high sensitivity for monoamines.
-
-
Data Analysis:
-
Express the serotonin concentration in each sample as a percentage of the average baseline concentration for that animal.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare serotonin levels between baseline, drug, and post-drug conditions.
-
Caption: General workflow for an in vivo microdialysis experiment using methiothepin.
Behavioral Assays
Methiothepin is used in behavioral neuroscience to determine the role of broad serotonergic activity in various animal models of anxiety, depression, and psychosis.[17][18] By administering methiothepin prior to a behavioral test, researchers can infer the contribution of 5-HT receptor activation to the observed behavior.
Examples of Relevant Behavioral Tests:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.[17]
-
Elevated Plus Maze: A classic test for anxiety-like behavior in rodents.[17]
-
Forced Swim Test: Used to screen for antidepressant-like activity.[19]
-
Prepulse Inhibition of Startle: A measure of sensorimotor gating, which is often disrupted in models of schizophrenia.[19]
General Protocol for a Behavioral Experiment:
-
Animal Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment begins.
-
Drug Administration: Administer methiothepin mesylate or vehicle (e.g., saline) via an appropriate route (e.g., i.p. injection) at a specific time before the test (e.g., 30-60 minutes). Doses can range from 0.5 to 10 mg/kg depending on the specific research question.[14][20]
-
Behavioral Testing: Place the animal in the apparatus (e.g., open field arena, elevated plus maze) and record the session using video tracking software.
-
Data Analysis: The software automatically scores relevant behavioral parameters (e.g., distance moved, time in center, entries into open arms). Compare the data from the methiothepin-treated group to the vehicle-treated control group using statistical tests like a t-test or ANOVA.
Caption: Logical workflow for a typical behavioral pharmacology experiment with methiothepin.
Conclusion
This compound is a cornerstone pharmacological tool for the study of serotonergic neurotransmission. Its characterization as a non-selective antagonist across a wide array of 5-HT receptors allows for the global investigation of serotonin's role in complex physiological and behavioral processes.[1][2] While its lack of selectivity requires careful experimental design and interpretation, particularly concerning its off-target effects on dopamine and adrenergic systems, this broad activity is precisely what makes it invaluable for elucidating the overall influence of the serotonergic system.[3] Through its application in techniques like in vivo microdialysis and behavioral assays, methiothepin continues to facilitate significant advances in our understanding of serotonergic pathways in both normal and pathological states.
References
- 1. Metitepine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. mdpi.com [mdpi.com]
- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of methiothepin on changes in brain serotonin release induced by repeated administration of high doses of anorectic serotoninergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. muriphys.com [muriphys.com]
- 18. Behavioural phenotyping assays for mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms by which the putative serotonin receptor antagonist metitepin alters nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methiothepin Mesylate: From Discovery to Modern Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methiothepin, also known as metitepine, is a tricyclic psychotropic agent that has played a significant role in neuropharmacological research for decades. First synthesized in the late 1960s, its potent and broad-spectrum antagonist activity at serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors has made it an invaluable tool for elucidating the physiological and pathological roles of these neurotransmitter systems. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacology of Methiothepin mesylate, including its synthesis, mechanism of action, and key experimental protocols. Quantitative data are presented in structured tables for ease of reference, and complex pathways and workflows are visualized using diagrams.
Discovery and History
The journey of Methiothepin's discovery begins in the mid-20th century, a period of burgeoning interest in psychopharmacology and the development of tricyclic compounds for the treatment of psychiatric disorders.
Initial Synthesis and Development
Methiothepin was first synthesized by a team of researchers at the Research Institute for Pharmacy and Biochemistry in Prague, Czechoslovakia. A 1968 publication by Pelz et al. described the synthesis of a series of 8-substituted derivatives of 10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepine, with Methiothepin being a key compound among them. The substance was initially given the developmental code VUFB-6276 for the mesylate salt.
Later, the compound was further developed by the Swiss pharmaceutical company Hoffmann-La Roche, where it was assigned the developmental code Ro 8-6837 for the maleate (B1232345) salt. Although Methiothepin showed potent antipsychotic properties in preclinical studies, it was never commercially marketed as a therapeutic agent.[1]
Elucidation of its Pharmacological Profile
In 1972, a seminal paper by Monachon and colleagues at Hoffmann-La Roche detailed the potent central 5-HT receptor blocking activity of Methiothepin.[2] This was one of the earliest and most comprehensive characterizations of its mechanism of action, establishing it as a powerful serotonergic antagonist. Subsequent research has further delineated its complex pharmacology, revealing its interactions with a wide array of serotonin and dopamine receptor subtypes.
Chemical Synthesis
The synthesis of Methiothepin involves a multi-step process starting from 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid. The general synthetic route is outlined below.
Synthesis Pathway
Experimental Protocol: A Generalized Approach
The synthesis of Methiothepin, as extrapolated from related dibenzothiepine syntheses, would follow these general steps:
-
Reduction of the Carboxylic Acid: The starting material, 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid, is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous ether solvent.
-
Halogenation of the Alcohol: The resulting alcohol is converted to a chloromethyl intermediate using a halogenating agent such as thionyl chloride.
-
Nitrile Formation: The chloromethyl compound is then reacted with a cyanide salt, like sodium cyanide, in a polar aprotic solvent to form the acetonitrile (B52724) derivative.
-
Hydrolysis of the Nitrile: The nitrile is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
-
Intramolecular Cyclization: The carboxylic acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures to form the tricyclic ketone.
-
Reduction of the Ketone: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
-
Second Halogenation: The alcohol is again converted to a chloro- intermediate with a halogenating agent.
-
Alkylation with Piperazine: Finally, the chloro- derivative is alkylated with 1-methylpiperazine (B117243) to yield Methiothepin. The reaction is typically carried out in a suitable solvent with a base to neutralize the formed acid.
-
Salt Formation: To produce this compound, the free base is reacted with methanesulfonic acid in a suitable solvent.
Mechanism of Action and Pharmacology
Methiothepin is a non-selective antagonist at a wide range of serotonin and dopamine receptors, which underlies its complex pharmacological effects.
Receptor Binding Profile
Methiothepin exhibits high affinity for multiple receptor subtypes. The following tables summarize its binding affinities (Ki, pKi, Kd, pKd) at various human serotonin and dopamine receptors.
Table 1: Serotonin Receptor Binding Affinities of Methiothepin
| Receptor | pKi | Ki (nM) | pKd | Kd (nM) | Reference |
| 5-HT1A | 7.10 | 79.4 | [1] | ||
| 5-HT1B | 7.28 | 52.5 | [1] | ||
| 5-HT1D | 6.99 | 102.3 | [1] | ||
| 5-HT2A | 8.50 | 3.16 | [1] | ||
| 5-HT2B | 8.68 | 2.09 | [1] | ||
| 5-HT2C | 8.35 | 4.47 | [1] | ||
| 5-HT5A | 7.0 | 100 | [1] | ||
| 5-HT6 | 8.74 | 0.18 | [1] | ||
| 5-HT7 | 8.99 | 0.10 | [1] |
Table 2: Dopamine Receptor Binding Affinities of Methiothepin
| Receptor | Ki (nM) | Reference |
| D1 | 130 | |
| D2 | 1.1 | |
| D3 | 2.5 | |
| D4 | 10 |
Signaling Pathway of Antagonism
As a receptor antagonist, Methiothepin binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist (e.g., serotonin or dopamine), thereby inhibiting the downstream signaling cascade.
Key Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the pharmacological properties of compounds like Methiothepin.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest.
-
Add increasing concentrations of unlabeled Methiothepin (the competitor).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Methiothepin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the brains of living animals and to assess the effects of drugs on neurotransmitter release.
Protocol Outline:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal.
-
Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the dialysis membrane from the extracellular fluid of the brain.
-
Drug Administration: Administer Methiothepin (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin and dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in the neurotransmitter levels in the dialysate following drug administration provide information about the drug's effect on neurotransmitter release and reuptake.
Conclusion
This compound, from its origins in Eastern European medicinal chemistry to its characterization by a major pharmaceutical company, represents a classic example of a powerful research tool in neuropharmacology. Its broad-spectrum antagonist activity at key aminergic receptors has been instrumental in advancing our understanding of serotonergic and dopaminergic neurotransmission. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers utilizing this important compound in their ongoing investigations into the complexities of the central nervous system.
References
Methiothepin Mesylate: A Technical Guide to Receptor Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844) is a tricyclic antipsychotic agent that exhibits a complex and broad pharmacological profile.[1] Characterized as a "psychotropic agent," it has been a subject of extensive research due to its potent, non-selective antagonist activity at serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors.[1] This technical guide provides an in-depth overview of the receptor affinity and selectivity of methiothepin mesylate, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Receptor Affinity and Selectivity Profile
The binding affinity of this compound has been characterized at a wide range of G-protein coupled receptors (GPCRs). The following tables summarize the quantitative binding data, primarily expressed as pKi (the negative logarithm of the inhibition constant, Ki), pKd (the negative logarithm of the dissociation constant), and Ki values in nanomolar (nM). A higher pKi or pKd value, and a lower Ki value, indicate a higher binding affinity.
Serotonin (5-HT) Receptor Affinity
Methiothepin demonstrates high to very high affinity for numerous serotonin receptor subtypes, acting as a potent antagonist. Its broad-spectrum activity across the 5-HT receptor family is a defining characteristic of its pharmacological profile.
| Receptor Subtype | pKi | pKd | Ki (nM) | Reference(s) |
| 5-HT1 Family | ||||
| 5-HT1A | 7.10 | ~79.4 | ||
| 5-HT1B | 7.28 | ~52.5 | ||
| 5-HT1D | 6.99 | ~102.3 | ||
| 5-HT2 Family | ||||
| 5-HT2A | 8.50 | ~3.16 | ||
| 5-HT2B | 8.68 | ~2.09 | ||
| 5-HT2C | 8.35 | ~4.47 | ||
| Other 5-HT Subtypes | ||||
| 5-HT5A | 7.0 | ~100 | ||
| 5-HT5B | 7.8 | ~15.8 | ||
| 5-HT6 | 8.74 | ~0.18 | ||
| 5-HT7 | 8.99 | ~0.10 |
Dopamine (D) Receptor Affinity
Methiothepin also acts as an antagonist at dopamine receptors, a key component of its antipsychotic properties.
| Receptor Subtype | Ki (nM) | Reference(s) |
| D2 | Data not consistently available in nM | |
| D3 | Data not consistently available in nM | |
| D4 | Data not consistently available in nM |
Adrenergic, Histaminergic, and Muscarinic Receptor Affinity
Methiothepin's broad profile extends to other major neurotransmitter systems.
| Receptor Family | Receptor Subtype | Ki (nM) | Reference(s) |
| Adrenergic | α1 | Data not available | |
| α2 | Data not available | ||
| Histamine | H1 | Data available, but specific Ki not cited | |
| Muscarinic | M1-M5 | Data not available |
Note: Quantitative affinity data for methiothepin at specific adrenergic and muscarinic receptor subtypes is not extensively documented in the reviewed literature. It is known to possess activity at these receptors, but a detailed selectivity profile is not available.
Signaling Pathways
Methiothepin's antagonist activity at various GPCRs modulates multiple intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for key receptor families targeted by methiothepin.
Experimental Methodologies
The characterization of methiothepin's receptor affinity profile relies on a variety of in vitro assays. Below are detailed protocols for the key experimental techniques cited.
Radioligand Binding Assays (Competition)
These assays determine the affinity of a test compound (methiothepin) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
1. Membrane Preparation:
-
Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competition Binding Protocol (Example: [³H]-Spiperone for D2 Receptors):
-
Reagents:
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Radioligand: [³H]-Spiperone at a final concentration of ~0.2-0.5 nM (approximately at its Kd).
- Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).
- Test Compound: this compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Procedure:
- In a 96-well plate, combine the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg), the test compound or control, and the assay buffer.
- Initiate the binding reaction by adding the [³H]-Spiperone.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding (binding in the absence of a competing ligand).
- Plot the percentage of specific binding against the log concentration of methiothepin.
- Determine the IC50 value (the concentration of methiothepin that inhibits 50% of specific binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
Functional assays measure the biological response following receptor activation or blockade, providing information on the compound's efficacy (agonist, antagonist, inverse agonist).
1. Calcium Flux Assay (FLIPR): This assay is suitable for Gq-coupled receptors that signal through the release of intracellular calcium.
-
Cell Preparation:
- Plate cells expressing the target receptor in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the cell culture medium and add the dye-loading buffer to each well.
- Incubate for 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.
-
Assay Procedure:
- Prepare a compound plate with serial dilutions of methiothepin (for antagonist mode) and a known agonist for the receptor.
- Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR).
- Establish a baseline fluorescence reading from the cell plate.
- For antagonist testing, add methiothepin at various concentrations and incubate for a set period. Then, add a fixed concentration (e.g., EC80) of the agonist and monitor the fluorescence change.
- The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
- The response is typically measured as the peak fluorescence intensity or the area under the curve.
- For antagonist activity, calculate the IC50 value from the concentration-response curve of methiothepin's inhibition of the agonist-induced calcium flux.
2. cAMP Accumulation Assay (HTRF): This assay is used for Gs- and Gi-coupled receptors, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).
-
Cell Preparation:
- Harvest cells expressing the receptor of interest and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure (Antagonist mode for a Gi-coupled receptor):
- In a 384-well plate, dispense the cell suspension.
- Add varying concentrations of methiothepin and incubate.
- Add a fixed concentration of an agonist (e.g., forskolin (B1673556) to directly activate adenylyl cyclase, or a specific receptor agonist) to stimulate cAMP production.
- Incubate to allow for cAMP accumulation.
- Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Detection and Analysis:
- In the absence of cellular cAMP, the antibody and the d2-cAMP are in close proximity, resulting in a high FRET signal.
- Cellular cAMP produced upon stimulation competes with the d2-cAMP for antibody binding, leading to a decrease in the FRET signal.
- The HTRF signal is read on a compatible plate reader.
- The amount of cAMP is quantified by comparing the signal to a standard curve.
- The IC50 value for methiothepin is determined by plotting the inhibition of agonist-stimulated cAMP production against the methiothepin concentration.
Conclusion
This compound is a pharmacologically complex molecule with high affinity for a broad range of serotonin receptors and significant activity at dopamine and other neurotransmitter receptors. This wide-ranging receptor interaction profile underlies its potent, albeit non-selective, antipsychotic and psychotropic effects. The data and protocols presented in this guide offer a comprehensive technical resource for researchers investigating the molecular pharmacology of methiothepin or utilizing it as a tool to probe various receptor systems. Further research to fully elucidate its affinity at all muscarinic and adrenergic receptor subtypes would provide an even more complete understanding of this multifaceted compound.
References
Methiothepin Mesylate: An In-depth Technical Guide on its Biased Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Biased Agonism
In classical pharmacology, ligands are categorized as agonists, antagonists, or inverse agonists based on their ability to modulate the activity of a receptor. However, the concept of biased agonism, also known as functional selectivity, has emerged to describe the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. G-protein-coupled receptors (GPCRs), such as the 5-HT receptors, can signal through both G-protein-dependent and β-arrestin-dependent pathways. A biased agonist can selectively engage one of these pathways over the other, offering the potential for more targeted therapeutics with fewer side effects. Inverse agonism is a specific form of biased agonism where a ligand shows a bias for the inactive conformation of the receptor, thereby reducing its constitutive (basal) activity.
Receptor Binding Profile of Methiothepin (B1206844) Mesylate
Methiothepin mesylate demonstrates a broad binding profile across a multitude of 5-HT receptor subtypes. The following table summarizes its binding affinities, presented as pKd (the negative logarithm of the dissociation constant) or pKi (the negative logarithm of the inhibition constant). Higher values indicate stronger binding affinity.
| Receptor Subtype | Binding Affinity (pKd/pKi) | Reference |
| 5-HT1A | 7.10 (pKd) | [1] |
| 5-HT1B | 7.28 (pKd) | [1] |
| 5-HT1D | 6.99 (pKd) | [1] |
| 5-HT2A | 8.50 (pKi) | [1] |
| 5-HT2B | 8.68 (pKi) | [1] |
| 5-HT2C | 8.35 (pKi) | [1] |
| 5-HT5A | 7.0 (pKd) | [1] |
| 5-HT6 | 8.74 (pKd) | [1] |
| 5-HT7 | 8.99 (pKd) | [1] |
Evidence for Biased Agonism: Inverse Agonism at 5-HT1A and Terminal Autoreceptors
The primary evidence for methiothepin's biased agonism lies in its demonstrated inverse agonist activity at specific 5-HT receptor subtypes.
Inverse Agonism at the 5-HT1A Receptor
A key study by McLoughlin and Strange (2000) provided direct evidence of methiothepin's inverse agonism at the human 5-HT1A receptor.[2] Using a [35S]GTPγS binding assay in Chinese Hamster Ovary (CHO) cells expressing the 5-HT1A receptor, they observed that methiothepin inhibited both basal and agonist-stimulated [35S]GTPγS binding.[2] This indicates that methiothepin not only blocks the action of agonists but also reduces the constitutive activity of the receptor, a hallmark of inverse agonism.
Signaling Pathway of the 5-HT1A Receptor
Caption: Agonist vs. Inverse Agonist action at the 5-HT1A receptor.
Inverse Agonism at the Terminal 5-HT Autoreceptor
Research by Smits and colleagues (1995) demonstrated that methiothepin exhibits inverse agonist properties at the terminal 5-HT autoreceptor in the rat hypothalamus.[3] In their experiments, methiothepin increased the electrically stimulated overflow of tritium-labeled 5-HT, an effect opposite to that of an agonist which would inhibit release. This stimulatory effect was reversed by two other 5-HT autoreceptor antagonists, providing further evidence for its inverse agonist activity.[3]
Signaling Pathway of the Terminal 5-HT Autoreceptor
Caption: Agonist vs. Inverse Agonist action at the terminal 5-HT autoreceptor.
G-protein vs. β-arrestin Signaling: An Unexplored Area
A comprehensive understanding of a ligand's biased agonism requires a comparative analysis of its effects on both G-protein and β-arrestin signaling pathways. Despite a thorough review of the existing scientific literature, no studies were identified that have directly investigated the effect of this compound on β-arrestin recruitment or signaling at any 5-HT receptor subtype. This represents a significant gap in our knowledge of methiothepin's pharmacological profile and its potential for functional selectivity in the modern sense. Future research should aim to address this by employing β-arrestin recruitment assays.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay is a cornerstone for assessing the activation of G-proteins by GPCRs and is crucial for identifying inverse agonists.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP, leading to G-protein activation. [35S]GTPγS is a non-hydrolyzable analog of GTP that, when bound, results in persistent G-protein activation. The amount of bound [35S]GTPγS is proportional to the level of G-protein activation. Inverse agonists reduce the basal level of [35S]GTPγS binding.
General Protocol:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT receptor of interest (e.g., CHO-K1 cells with stable 5-HT1A receptor expression).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a microplate, combine the cell membranes, assay buffer containing MgCl2 and GDP, and the test compound (methiothepin) at various concentrations.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as specific [35S]GTPγS binding versus the logarithm of the methiothepin concentration to determine its effect on basal and agonist-stimulated binding.
-
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: A generalized workflow for the [35S]GTPγS binding assay.
Conclusion
A critical area for future investigation is the effect of methiothepin on β-arrestin recruitment and signaling. Such studies are essential for a complete understanding of its biased agonism and for elucidating its full therapeutic potential and potential side-effect profile. Researchers in drug development are encouraged to explore this aspect to gain a more comprehensive picture of methiothepin's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Methiothepin Mesylate in Rodent Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844), a dibenzothiepine derivative, is a potent but non-selective antagonist of serotonin (B10506), dopamine (B1211576), and adrenergic receptors. Although never commercialized for clinical use, its broad pharmacological profile makes it a valuable research tool for investigating the complex neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic agents. These application notes provide a summary of methiothepin mesylate's receptor binding characteristics and detailed protocols for its use in established rodent models of psychosis.
Data Presentation
Receptor Binding Affinity of Methiothepin
Methiothepin exhibits high affinity for a wide range of serotonin (5-HT) receptors, as well as dopamine receptors. This broad-spectrum activity is a key characteristic of its pharmacological profile. The following table summarizes the receptor binding affinities of methiothepin.
| Receptor Subtype | pKi (Mean) | Receptor Subtype | pKd (Mean) |
| 5-HT2A | 8.50 | 5-HT1A | 7.10 |
| 5-HT2B | 8.68 | 5-HT1B | 7.28 |
| 5-HT2C | 8.35 | 5-HT1D | 6.99 |
| 5-HT5A | 7.0 | ||
| 5-HT6 | 8.74 | ||
| 5-HT7 | 8.99 |
Note: pKi and pKd are logarithmic measures of binding affinity. Higher values indicate stronger binding affinity. Data compiled from publicly available pharmacological databases.
Experimental Protocols
The following protocols describe standard methods for inducing and assessing psychosis-like behaviors in rodents. These models are widely used to screen for antipsychotic drug efficacy.
Amphetamine-Induced Hyperlocomotion
This model is based on the hyper-dopaminergic theory of psychosis and is a primary screening tool for potential antipsychotics.
Experimental Workflow:
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Drug Preparation:
-
This compound: Dissolve in a vehicle such as sterile saline or 0.5% methylcellulose. The solution should be prepared fresh on the day of the experiment.
-
d-Amphetamine Sulfate: Dissolve in sterile saline.
-
-
Procedure:
-
Habituate the rats to the locomotor activity chambers for 30-60 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range to explore for novel compounds is 0.1 - 10 mg/kg.
-
After a pretreatment interval (e.g., 30-60 minutes), administer d-amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous (s.c.) or i.p.).[1]
-
Immediately place the animals back into the activity chambers and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. Other measures such as stereotypy counts can also be analyzed. Data are typically analyzed using ANOVA followed by post-hoc tests to compare treatment groups.
Apomorphine-Induced Stereotypy
This model assesses the effects of drugs on dopamine D1/D2 receptor-mediated stereotyped behaviors.
Experimental Workflow:
Caption: Workflow for Apomorphine-Induced Stereotypy Assay.
Methodology:
-
Animals: Male CD-1 or Swiss Webster mice (20-30 g).
-
Housing: As described for the amphetamine model.
-
Apparatus: Individual transparent observation cages.
-
Drug Preparation:
-
This compound: As described above.
-
Apomorphine Hydrochloride: Dissolve in sterile saline containing 0.1% ascorbic acid to prevent oxidation. Prepare fresh.
-
-
Procedure:
-
Acclimate mice to individual observation cages for 30 minutes.
-
Administer this compound or vehicle (i.p.).
-
After a pretreatment interval (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, s.c.).
-
Observe and score stereotyped behaviors (e.g., sniffing, gnawing, licking) at regular intervals (e.g., every 5 or 10 minutes) for 60 minutes using a standardized rating scale.
-
-
Data Analysis: The sum of the stereotypy scores over the observation period is calculated for each animal. Group differences are analyzed using appropriate statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.
Experimental Workflow:
Caption: Workflow for Prepulse Inhibition (PPI) Assay.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats or various mouse strains (e.g., C57BL/6).
-
Housing: As described above.
-
Apparatus: Startle response system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Drug Preparation:
-
This compound: As described above.
-
(Optional) PPI-disrupting agent (e.g., apomorphine, dizocilpine (B47880) [MK-801]): Dissolved in an appropriate vehicle.
-
-
Procedure:
-
Administer this compound or vehicle (i.p.).
-
After a pretreatment interval, place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: The startle pulse is preceded by a non-startling acoustic prepulse (e.g., 3-12 dB above background) at a specific lead interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Trials are presented in a pseudorandom order.
-
-
Data Analysis: PPI is calculated as a percentage: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The %PPI is calculated for each prepulse intensity. Data are analyzed by ANOVA with treatment and prepulse intensity as factors.
Signaling Pathways
The antipsychotic effects of drugs are primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. Methiothepin, as a potent antagonist at these and other receptors, is expected to modulate these signaling cascades.
Dopamine D2 Receptor Antagonism
Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of psychosis.
Caption: Postulated D2 Receptor Signaling Pathway Modulation by Methiothepin.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors, particularly in the cortex, is thought to contribute to the efficacy of atypical antipsychotics against negative and cognitive symptoms, and may reduce the risk of extrapyramidal side effects.
Caption: Postulated 5-HT2A Receptor Signaling Pathway Modulation by Methiothepin.
Conclusion
This compound remains a relevant pharmacological tool for psychosis research due to its broad-spectrum receptor antagonism. The protocols outlined here provide a framework for utilizing this compound in established and predictive rodent models. Further investigation into its dose-dependent in vivo effects and specific downstream signaling consequences will continue to elucidate the complex interplay of neurotransmitter systems in psychosis and aid in the development of more effective antipsychotic therapies.
References
Methiothepin Mesylate: Application Notes and Protocols for Behavioral Studies in Rats and Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844), a dibenzothiepine derivative, is a potent, non-selective antagonist of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors.[1][2] Its broad pharmacological profile, encompassing antagonism at various 5-HT receptor subtypes (including 5-HT1, 5-HT2, 5-HT6, and 5-HT7) and dopamine D2-like receptors, makes it a valuable tool for investigating the roles of these neurotransmitter systems in regulating behavior.[1][2] These application notes provide detailed protocols for utilizing methiothepin mesylate in key behavioral assays in rats and mice to assess its potential antipsychotic, anxiolytic, and other psychotropic effects.
Mechanism of Action
Methiothepin exerts its effects by blocking the action of serotonin and dopamine at their respective receptors. This broad-spectrum antagonism allows researchers to probe the functional significance of these neurotransmitter systems in various behavioral paradigms.
Caption: Signaling pathway of this compound.
Locomotor Activity
Spontaneous and drug-induced locomotor activity is a fundamental measure of behavioral output in rodents. It is often used to assess the sedative or stimulant properties of a compound and to model hyper-dopaminergic states relevant to psychosis.
Experimental Protocol: Methamphetamine-Induced Hyperlocomotion in Mice
This protocol is designed to assess the ability of methiothepin to attenuate the hyperlocomotor effects of the psychostimulant methamphetamine.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Saline (0.9% NaCl)
-
Open field arenas equipped with infrared beam grids for automated activity monitoring
-
Male ICR mice
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound and methamphetamine hydrochloride in saline to the desired concentrations.
-
Dosing:
-
Administer methiothepin (0.1 mg/kg, intraperitoneally - i.p.) or saline to the control group.
-
Thirty minutes after methiothepin or saline injection, administer methamphetamine (1.5 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately place the mice in the open field arenas and record locomotor activity for 90 minutes. Activity is typically measured as the number of beam breaks.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Interval (min) | Locomotor Activity (Beam Breaks) | % Inhibition of Methamphetamine Effect |
| Saline + Saline | - | 0-90 | Data to be generated by the researcher | - |
| Saline + Methamphetamine | 1.5 | 0-90 | Data to be generated by the researcher | 0% |
| Methiothepin + Methamphetamine | 0.1 + 1.5 | 10-40 | Significantly reduced compared to Saline + Methamphetamine[3] | Data to be calculated |
| Methiothepin + Methamphetamine | 0.1 + 1.5 | 70-90 | Significantly reduced compared to Saline + Methamphetamine[3] | Data to be calculated |
| Methiothepin + Saline | 0.1 | 0-90 | No significant effect on spontaneous activity[3] | - |
Note: The above table provides a template. A study by Al-Shabanah (1998) demonstrated that methiothepin at 0.1 mg/kg significantly reduced methamphetamine-induced locomotor activity at specific time intervals.[3] Researchers should generate and analyze their own data to populate this table.
References
- 1. Small doses of apomorphine induce catalepsy and antagonize methamphetamine stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of NMDA, AMPA and mGluR5 glutamate receptor ligands in methamphetamine-trained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
Application Notes and Protocols for Methiothepin Mesylate in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844) mesylate is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors, exhibiting high affinity for various subtypes.[1][2] It also demonstrates activity as a dopamine (B1211576) receptor antagonist.[3] Emerging research has identified a novel mechanism of action for methiothepin as an inhibitor of the Hedgehog signaling pathway by targeting the Patched1 (Ptch1) receptor's drug efflux function.[4][5][6] This dual activity makes it a compound of significant interest for cancer research, particularly in overcoming chemotherapy resistance.[4][5][7] Additionally, studies have shown its ability to induce apoptosis in cancer cells through oxidative stress and mitochondrial dysfunction.[8]
These application notes provide a comprehensive overview of the use of methiothepin mesylate in in vitro cell culture experiments, including recommended dose ranges, detailed experimental protocols, and insights into its mechanisms of action.
Data Presentation
Quantitative Data Summary
The following tables summarize the binding affinities of methiothepin for various serotonin receptors and reported effective concentrations in different in vitro assays.
Table 1: Binding Affinities of Methiothepin for Human Serotonin (5-HT) Receptors
| Receptor Subtype | pKd | pKi |
| 5-HT1A | 7.10 | |
| 5-HT1B | 7.28 | |
| 5-HT1C | 7.56 | |
| 5-HT1D | 6.99 | |
| 5-HT2A | 8.50 | |
| 5-HT2B | 8.68 | |
| 5-HT2C | 8.35 | |
| 5-HT5A | 7.0 | |
| 5-HT5B | 7.8 | |
| 5-HT6 | 8.74 | |
| 5-HT7 | 8.99 |
pKd: negative logarithm of the dissociation constant; pKi: negative logarithm of the inhibition constant. Data sourced from MedChemExpress.[1][2][9]
Table 2: Effective Concentrations of this compound in In Vitro Cell-Based Assays
| Cell Line(s) | Assay Type | This compound Concentration | Observed Effect | Reference |
| A375, WM9R (Melanoma) | Cytotoxicity Assay (in combination with Vemurafenib) | 10 µM, 15 µM | Increased the cytotoxic effect of vemurafenib. | [5] |
| A375, WM9R (Melanoma) | Migration Assay (in combination with Vemurafenib) | 10 µM, 15 µM | Enhanced the inhibition of cell migration by vemurafenib. | [5] |
| MeWo (Melanoma) | Doxorubicin (B1662922) Efflux Assay | Not specified | Inhibited the doxorubicin efflux activity of Ptch1. | [6] |
| Prostate Cancer Cell Lines | Apoptosis Assays | Not specified | Induced apoptotic cell death. | [8] |
| CHO-K1 | Calcium Flux Assay | IC50: 71 nM | Antagonistic activity at the 5-HT1A receptor. | [1] |
| CHO-K1 | Calcium Flux Assay | IC50: 56 nM | Antagonistic activity at the 5-HT2A receptor. | [1] |
Signaling Pathways
Serotonin Receptor Antagonism
Methiothepin acts as a broad-spectrum antagonist at various G protein-coupled serotonin receptors. The diagram below illustrates the general mechanism of 5-HT receptor signaling that is inhibited by methiothepin.
Hedgehog Pathway Inhibition
Methiothepin has been shown to inhibit the drug efflux activity of Patched1 (Ptch1), a key component of the Hedgehog signaling pathway. This can lead to the potentiation of other chemotherapeutic agents.
Experimental Protocols
General Guidelines for Preparing this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (up to 99.41 mM) and water (13 mg/mL).[3][10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Stock Solution Preparation (Example for 10 mM stock):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate to ensure complete dissolution.[3]
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is a general guideline for assessing the cytotoxic effects of this compound, alone or in combination with other drugs.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).
-
If testing in combination, prepare the second drug similarly.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the drug(s). Include appropriate controls (untreated cells, vehicle control).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.
Protocol 2: Wound Healing/Migration Assay
This protocol is used to assess the effect of this compound on cell migration.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a sterile "scratch" or "wound" in the cell monolayer using a pipette tip.
-
Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound (e.g., 10 µM or 15 µM).[5] Include an untreated or vehicle control.
-
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to determine the effect on cell migration.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell culture experiment using this compound.
Conclusion
This compound is a versatile pharmacological tool with well-documented antagonistic effects on serotonin receptors and a more recently discovered role in inhibiting the Hedgehog pathway. The provided data and protocols offer a foundation for designing and conducting in vitro experiments to explore its therapeutic potential, particularly in the context of cancer biology and drug resistance. Researchers should optimize the specific concentrations and incubation times for their cell lines and experimental questions of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Methiothepin Increases Chemotherapy Efficacy against Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methiothepin Increases Chemotherapy Efficacy against Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound causes apoptosis of human prostate cancer cells by mediating oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. scientificlabs.com [scientificlabs.com]
Application Notes and Protocols for Methiothepin Mesylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research applications of methiothepin (B1206844) mesylate in oncology. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its anti-cancer properties.
Introduction
Methiothepin mesylate is a non-selective serotonin (B10506) (5-HT) receptor antagonist that has demonstrated significant potential as an anti-cancer agent.[1][2][3][4][5] Research has primarily focused on its ability to induce apoptosis in cancer cells and to overcome multidrug resistance. These notes summarize the key findings and provide detailed methodologies for investigating these effects.
Key Applications in Cancer Research
-
Induction of Apoptosis in Prostate and Ovarian Cancer: Methiothepin has been shown to induce apoptotic cell death in human prostate and ovarian cancer cell lines.[1][6] The mechanism involves the generation of oxidative stress, leading to mitochondrial dysfunction.[1][6]
-
Overcoming Multidrug Resistance in Melanoma: In melanoma cells, methiothepin acts as a chemosensitizer by inhibiting the drug efflux activity of the Patched-1 (Ptch1) receptor, a member of the Hedgehog signaling pathway.[3][4][5] This inhibition leads to increased intracellular accumulation and enhanced efficacy of chemotherapeutic agents like doxorubicin (B1662922), cisplatin, and targeted therapies such as vemurafenib (B611658) and trametinib.[3]
-
Inhibition of Angiogenesis: Studies in zebrafish embryos have indicated that methiothepin can interfere with vascular development, suggesting potential anti-angiogenic effects.[6]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the effects of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cells
| Cell Line | Treatment Duration | LC50 (µM) | Notes |
| ES2 | 72 hours | 15.31 | Optimal treatment for subsequent experiments was determined to be 15 µM for 24 hours.[6] |
| OV90 | 72 hours | 14.01 | Optimal treatment for subsequent experiments was determined to be 15 µM for 24 hours.[6] |
Table 2: Chemosensitizing Effects of this compound in Melanoma Cells
| Cell Line | Combination Drug | Methiothepin Concentration | IC50 of Combination Drug (without Methiothepin) | IC50 of Combination Drug (with Methiothepin) | Fold Change in IC50 |
| MeWo | Doxorubicin | Not specified | 0.021 ± 0.0025 µM | 0.010 ± 0.0015 µM | ~2.1 |
| WM9R (Vemurafenib Resistant) | Vemurafenib | Not specified | > 10 µM | ~0.4 µM | ~25 |
Experimental Protocols
Protocol 1: Assessment of Methiothepin-Induced Apoptosis via Annexin V/PI Staining
This protocol describes how to quantify apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., PC-3, DU145 for prostate; ES2, OV90 for ovarian)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Doxorubicin Efflux Assay to Evaluate Ptch1 Inhibition
This protocol is designed to assess the ability of methiothepin to inhibit the efflux of doxorubicin from melanoma cells, which is an indicator of Ptch1 inhibition.[3][5]
Materials:
-
Melanoma cell lines (e.g., MeWo, A375)
-
Complete cell culture medium
-
Doxorubicin
-
This compound
-
Physiological buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 5 mM glucose, 20 mM HEPES, pH 7.4)
-
4% Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed melanoma cells on coverslips in a 24-well plate.
-
Doxorubicin Loading: Incubate the cells with 10 µM doxorubicin in physiological buffer for 2 hours at 37°C.
-
Treatment: After the loading period, wash the cells and incubate with either physiological buffer alone (control) or buffer containing methiothepin (e.g., 10 µM) for 30 minutes.
-
Fixation and Staining: Fix the cells with 4% PFA, wash with PBS, and mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Imaging: Acquire fluorescence images using a microscope. Doxorubicin will fluoresce red, and DAPI will stain the nuclei blue.
-
Analysis: Compare the intracellular doxorubicin fluorescence intensity between the control and methiothepin-treated cells. An increase in red fluorescence in the methiothepin-treated cells indicates inhibition of doxorubicin efflux.
Protocol 3: Western Blot for JNK Phosphorylation
This protocol details the detection of phosphorylated JNK (p-JNK) in prostate cancer cells following treatment with methiothepin, indicating the activation of the JNK signaling pathway.[1]
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat prostate cancer cells with methiothepin (e.g., 15 µM) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JNK (diluted in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imager.
-
Stripping and Re-probing: To determine total JNK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify the band intensities and normalize the p-JNK signal to the total JNK signal.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's anti-cancer activity.
Caption: Methiothepin-induced apoptosis pathway in cancer cells.
Caption: Methiothepin enhances chemotherapy by inhibiting Ptch1-mediated drug efflux.
Caption: Experimental workflow for Western blot analysis of JNK phosphorylation.
References
- 1. This compound causes apoptosis of human prostate cancer cells by mediating oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Methiothepin Increases Chemotherapy Efficacy against Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methiothepin Increases Chemotherapy Efficacy against Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]
Application Notes and Protocols for Investigating Receptor Internalization with Methiothepin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin (B1206844) mesylate is a potent and non-selective antagonist of a broad range of serotonin (B10506) (5-HT) receptors and also exhibits affinity for dopamine (B1211576) receptors.[1][2][3] Its ability to block the action of endogenous ligands makes it a valuable tool for studying G-protein coupled receptor (GPCR) trafficking, specifically receptor internalization. This document provides detailed application notes and experimental protocols for utilizing methiothepin mesylate to investigate the internalization of GPCRs, with a focus on serotonin receptors.
As an antagonist, methiothepin can be used to probe the constitutive (ligand-independent) internalization of receptors and to block agonist-induced internalization.[4] Some studies also suggest that certain antagonists can induce receptor internalization, a phenomenon that can be investigated using the protocols outlined below.[4][5] Furthermore, methiothepin has been described as a potential inverse agonist at certain serotonin autoreceptors, meaning it can inhibit the basal activity of the receptor.[6]
Data Presentation
Table 1: Binding Affinity of this compound for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| 5-HT1A | 7.10 (pKd) | [2][3] |
| 5-HT1B | 7.28 (pKd) | [2][3] |
| 5-HT1D | 6.99 (pKd) | [2][3] |
| 5-HT2A | 8.50 | [2][3] |
| 5-HT2B | 8.68 | [2][3] |
| 5-HT2C | 8.35 | [2][3] |
| 5-HT5A | 7.0 (pKd) | [2][3] |
| 5-HT6 | 8.74 (pKd) | [2][3] |
| 5-HT7 | 8.99 (pKd) | [2][3] |
Note: pKd values are a measure of binding affinity, with higher values indicating stronger binding.
Table 2: Binding Affinity of this compound for Human Dopamine (D) Receptors
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| D1 | 7.3 | |
| D2 | 8.6 | |
| D3 | 8.2 | |
| D4 | 7.8 |
Note: Data for dopamine receptors is less consistently reported in the immediate search results and may require further specific investigation for precise, cited values.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
Caption: Experimental workflow for studying the effect of methiothepin on receptor internalization.
Caption: Logical relationship of methiothepin antagonism leading to inhibition of agonist-induced receptor internalization.
Experimental Protocols
Protocol 1: Immunofluorescence Microscopy Assay for Receptor Internalization
This protocol describes a method to visualize and quantify the effect of this compound on agonist-induced receptor internalization using immunofluorescence microscopy. This method is suitable for cells endogenously expressing the receptor of interest or cells transiently or stably transfected with a tagged receptor (e.g., FLAG, HA, or GFP).
Materials:
-
Cell line expressing the receptor of interest (e.g., HEK293 cells stably expressing FLAG-tagged 5-HT2A receptor)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Poly-D-lysine coated glass coverslips or imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary antibody: Mouse anti-FLAG antibody (or other tag-specific antibody)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI
-
Mounting medium
-
Agonist for the receptor of interest (e.g., Serotonin)
-
This compound
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto poly-D-lysine coated coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Drug Treatment:
-
Prepare stock solutions of serotonin and this compound in an appropriate solvent (e.g., DMSO or water) and dilute to the final working concentration in serum-free medium.
-
On the day of the experiment, gently wash the cells twice with warm PBS.
-
Add serum-free medium containing the following treatments to the respective wells:
-
Vehicle control
-
Agonist (e.g., 1 µM Serotonin)
-
This compound (e.g., 10 µM)
-
This compound (pre-incubated for 30 minutes) followed by the addition of agonist.
-
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Fixation:
-
Following incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Permeabilize and block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Acquire images using a confocal microscope. Capture multiple z-stacks for each field of view.
-
-
Data Analysis:
-
Quantify receptor internalization by measuring the ratio of intracellular fluorescence to plasma membrane fluorescence using image analysis software (e.g., ImageJ/Fiji).
-
Alternatively, count the number of intracellular vesicles containing the receptor per cell.
-
Compare the extent of internalization between the different treatment groups.
-
Protocol 2: Flow Cytometry Assay for Quantifying Surface Receptor Levels
This protocol provides a high-throughput method to quantify the percentage of receptors remaining on the cell surface after treatment with an agonist and/or this compound.
Materials:
-
Cell line expressing the receptor of interest with an extracellular tag (e.g., HA-tagged 5-HT2A)
-
Cell culture medium
-
Non-enzymatic cell dissociation solution (e.g., EDTA-based)
-
FACS buffer: PBS with 2% FBS and 0.05% sodium azide
-
Primary antibody: Fluorophore-conjugated anti-HA antibody (e.g., Alexa Fluor 647 conjugated)
-
Agonist for the receptor of interest
-
This compound
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates to ~90% confluency.
-
On the day of the experiment, treat the cells as described in Protocol 1, Step 2.
-
-
Cell Detachment:
-
After treatment, place the plates on ice to stop internalization.
-
Gently wash the cells with ice-cold PBS.
-
Add non-enzymatic cell dissociation solution and incubate on ice for 10-15 minutes, or until cells detach.
-
Gently pipette to create a single-cell suspension and transfer to FACS tubes.
-
-
Antibody Staining:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer containing the fluorophore-conjugated primary antibody.
-
Incubate on ice for 1 hour in the dark.
-
-
Washing:
-
Wash the cells three times with ice-cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Calculate the percentage of surface receptors remaining for each treatment group relative to the vehicle-treated control group (which is set to 100%).
-
The percentage of internalized receptors can be calculated as 100% - % of surface receptors.
-
Concluding Remarks
This compound is a versatile pharmacological tool for dissecting the mechanisms of GPCR internalization. By employing the protocols detailed in this document, researchers can effectively investigate its role in blocking agonist-induced internalization and explore the potential for antagonist-induced receptor trafficking. The provided data on binding affinities and the visualized pathways offer a solid foundation for designing and interpreting experiments in the fields of pharmacology, cell biology, and drug discovery.
References
- 1. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonist-stimulated internalization of the G protein-coupled cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methiothepin Mesylate solubility in DMSO and water
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of methiothepin (B1206844) mesylate in DMSO and water, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of methiothepin mesylate in DMSO and water?
A1: The reported solubility of this compound can vary between suppliers. It is highly soluble in DMSO and moderately soluble in water. For best results, always refer to the specifications on the product data sheet provided by your supplier. A summary of reported solubility data is presented below.
Q2: I'm having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty, particularly with higher concentrations, warming the solution gently and using sonication or vortexing can aid dissolution. For DMSO stock solutions, it is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1][2] Some suppliers specifically recommend sonication to achieve maximum solubility in DMSO.[3][4]
Q3: Why are there different solubility values reported by different manufacturers?
A3: Variations in reported solubility can arise from differences in the crystalline form (polymorphism) of the compound, purity levels, and the specific experimental conditions used to determine solubility (e.g., temperature, sonication, solvent grade).
Q4: How should I prepare a stock solution of this compound?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. It is recommended to prepare concentrated stock solutions in DMSO, which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations.
Q5: How should I store this compound solutions?
A5: this compound powder is typically stored at -20°C for long-term stability.[3] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For DMSO solutions, storage at -80°C is recommended for periods up to 6 months, while storage at -20°C is suitable for up to one month.[1][2] Always store solutions in tightly sealed containers to protect from moisture.[1][2][4]
Solubility Data
The following table summarizes the quantitative solubility data for this compound in DMSO and water as reported by various suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Supplier/Source | Notes |
| DMSO | 45 mg/mL | 99.41 mM | TargetMol | Sonication is recommended.[3] |
| DMSO | 20 mg/mL | ~44.18 mM | Sigma-Aldrich | Results in a clear solution. |
| DMSO | 250 mg/mL | 552.30 mM | MedChemExpress | Requires sonication. Use newly opened, non-hygroscopic DMSO.[1][2][4] |
| Water | 13 mg/mL | ~28.72 mM | Sigma-Aldrich | [5] |
| Water | 20 mg/mL | ~44.18 mM | Sigma-Aldrich | Results in a clear solution. |
Note: Molar concentrations are calculated based on the molecular weight of this compound (452.65 g/mol ).[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO at the desired concentration. | 1. The desired concentration exceeds the solubility limit.2. The DMSO has absorbed moisture (is hygroscopic).3. Insufficient agitation. | 1. Refer to the supplier's datasheet for maximum solubility. Do not attempt to prepare a mother liquor at a concentration that exceeds this limit.[3]2. Use fresh, anhydrous, or newly opened DMSO for best results.[1][2]3. Gently warm the vial and use an ultrasonic bath or vortex mixer to facilitate dissolution.[3][4] |
| Precipitate forms when diluting DMSO stock into an aqueous buffer. | 1. The final concentration in the aqueous solution exceeds the aqueous solubility limit.2. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Ensure the final concentration is well below the aqueous solubility limit (e.g., <13 mg/mL).2. Perform serial dilutions. Check if a small percentage of DMSO (e.g., 0.1-0.5%) is tolerated by your experimental system to help maintain solubility. |
| Inconsistent results between experiments. | 1. Degradation of the compound due to improper storage.2. Inaccurate concentration due to repeated freeze-thaw cycles. | 1. Store stock solutions correctly (aliquoted, sealed, at -80°C for long-term).[1][2]2. Prepare single-use aliquots of your stock solution to ensure consistent concentration and prevent degradation from repeated temperature changes. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Calculation: To prepare a 10 mM solution using the molecular weight of 452.65 g/mol , you will need 4.5265 mg of this compound per 1 mL of DMSO.
-
Example: For 1 mL of a 10 mM stock, weigh out 4.53 mg of the compound.
-
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the pre-weighed compound.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Once a clear solution is obtained, divide the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -80°C for up to six months.
Visual Workflow and Signaling Pathways
The following diagrams illustrate key experimental processes and logical relationships relevant to working with this compound.
Caption: Workflow for preparing stock and working solutions of this compound.
Caption: this compound acts as an antagonist at multiple 5-HT receptors.
References
Methiothepin Mesylate solution stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methiothepin Mesylate solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations differ for the solid compound and solutions.
-
Solid Form: The solid, powdered form of this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1][2] It is also recommended to store it under desiccated conditions.
-
In Solvent: Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored under sealed conditions, away from moisture.[2] For long-term storage, -80°C is recommended, where it can be stable for up to 6 months.[1][2] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2]
2. What solvents can be used to dissolve this compound?
This compound is soluble in both aqueous and organic solvents.
-
Dimethyl Sulfoxide (DMSO): It is highly soluble in DMSO, with concentrations up to 250 mg/mL (552.30 mM) achievable, though this may require sonication.[1]
-
Water: The solubility in water is reported to be 13 mg/mL.
3. Is this compound sensitive to light?
4. What is the known mechanism of action for this compound?
This compound is a potent and non-selective serotonin (B10506) (5-HT) receptor antagonist.[1][3][4] It has been shown to have high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7.[1][2] Its primary pathway is associated with GPCR/G Protein signaling and neuronal signaling.[1]
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Sealed container, away from moisture, desiccated.[1][2] |
| In Solvent | -80°C | Up to 6 months | Sealed container, away from moisture. Aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Sealed container, away from moisture. Aliquot to avoid freeze-thaw cycles.[1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 250 mg/mL | 552.30 mM | May require sonication.[1] |
| Water | 13 mg/mL | ~28.72 mM | - |
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solution has been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light.
-
Avoid Freeze-Thaw Cycles: Use freshly prepared solutions or aliquots that have not been subjected to multiple freeze-thaw cycles.
-
Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from the solid compound immediately before the experiment.
-
Issue 2: Precipitation is observed in the solution upon thawing.
-
Possible Cause: The concentration of the solution may be too high, or the compound may have come out of solution during freezing.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to see if the precipitate redissolves.
-
Sonication: If warming is ineffective, sonicate the solution for a short period.
-
Solvent Choice: Ensure the solvent is appropriate for the intended experimental concentration. For aqueous-based assays, ensure the final concentration of DMSO is not detrimental to the cells or system being studied.
-
Experimental Protocols
While specific, validated stability-indicating methods for this compound were not found in the search results, a general protocol for assessing the stability of a drug substance in solution can be outlined.
General Protocol for Assessing Solution Stability by HPLC:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, such as:
-
Temperature: Store aliquots at different temperatures (e.g., refrigerated, room temperature, elevated temperatures).
-
pH: Adjust the pH of the solution to acidic, neutral, and basic conditions using appropriate buffers.
-
Light: Expose aliquots to UV and visible light. A control sample should be kept in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly).
-
HPLC Analysis: Analyze the samples using a suitable High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the parent compound. A decrease in the peak area of this compound over time indicates degradation. The appearance of new peaks may signify degradation products.
-
Data Analysis: Plot the concentration of this compound against time for each condition to determine the rate of degradation.
Visualizations
Caption: A workflow diagram illustrating the recommended handling and storage procedures for this compound from solid form to experimental use.
References
Troubleshooting unexpected results in Methiothepin Mesylate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methiothepin (B1206844) Mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methiothepin Mesylate and what is its primary mechanism of action?
This compound is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors.[1][2][3] It belongs to the dibenzothiepine class of compounds and displays high affinity for a wide range of 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families.[1][3] Its non-selective nature means it can block the action of serotonin at multiple receptor types simultaneously.
Q2: Is this compound a simple antagonist?
Not always. While it functions as a competitive antagonist at many serotonin receptors, there is evidence that Methiothepin can act as an inverse agonist at certain receptors, such as the 5-HT1A receptor and terminal 5-HT autoreceptors.[4][5] An inverse agonist not only blocks the action of an agonist but also reduces the basal or constitutive activity of the receptor.
Q3: What are the known off-target effects of this compound?
Due to its chemical structure, this compound also exhibits affinity for dopamine (B1211576) and adrenergic receptors.[6] This can lead to off-target effects in your experiments. It is crucial to consider these potential interactions when interpreting your data, especially if your experimental system expresses these receptors.
Q4: How should I store and handle this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For frequent use, it can be stored at 4°C for a shorter period. Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C (for up to 1 year).[6]
Troubleshooting Guide
Issue 1: No observable antagonist effect in my functional assay.
Possible Cause 1: Incorrect agonist concentration.
-
Troubleshooting: Ensure you are using an agonist concentration that elicits a submaximal response (typically EC50 to EC80). A saturating agonist concentration can overcome the competitive antagonism of Methiothepin.
Possible Cause 2: Inadequate pre-incubation with Methiothepin.
-
Troubleshooting: As a competitive antagonist, Methiothepin needs to reach equilibrium with the receptors. Pre-incubate your cells or tissues with Methiothepin for a sufficient time (e.g., 15-30 minutes) before adding the agonist.
Possible Cause 3: Methiothepin degradation.
-
Troubleshooting: Prepare fresh stock solutions of Methiothepin. If using older stocks, verify the compound's integrity.
Possible Cause 4: Low receptor expression in your system.
-
Troubleshooting: Confirm the expression of the target serotonin receptor subtype in your cell line or tissue preparation using techniques like qPCR or western blotting. A low receptor density may result in a small signal window, making it difficult to observe antagonism.
Issue 2: Unexpected agonist-like or inverse agonist-like effects are observed.
Possible Cause 1: Inverse agonism.
-
Troubleshooting: If you observe a decrease in the basal signal in the absence of an agonist, you may be seeing inverse agonism.[4][5] This is a real pharmacological effect of Methiothepin at some receptors. To confirm, you can try to block this effect with a neutral antagonist for the same receptor, if one is available.
Possible Cause 2: Off-target effects.
-
Troubleshooting: The observed effect might be due to Methiothepin acting on other receptors in your system (e.g., dopamine or adrenergic receptors).[6] Use selective antagonists for these potential off-targets to see if the unexpected effect is blocked.
Issue 3: High variability and poor reproducibility in my results.
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting: Maintain consistent cell passage numbers, confluency, and serum concentrations. Prolonged passaging can alter receptor expression levels and signaling pathways.
Possible Cause 2: Issues with compound solubility.
-
Troubleshooting: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in aqueous buffers. Sonication may be required to fully dissolve the compound.[6] Precipitated compound will lead to inaccurate concentrations and variable results.
Possible Cause 3: Non-specific binding.
-
Troubleshooting: In binding assays, high non-specific binding can obscure the specific signal. Optimize your assay by including appropriate blocking agents (e.g., BSA) and using a low concentration of the radioligand.
Data Presentation
Table 1: Binding Affinities (pKi/pKd) of this compound for Human Serotonin (5-HT) Receptors
| Receptor Subtype | pKi / pKd | Reference |
| 5-HT1A | 7.10 (pKd) | [1][2][3] |
| 5-HT1B | 7.28 (pKd) | [1][2][3] |
| 5-HT1D | 6.99 (pKd) | [1][2][3] |
| 5-HT1E | 120.22 (Ki in nM) | |
| 5-HT2A | 8.50 (pKi) | [1][2][3] |
| 5-HT2B | 8.68 (pKi) | [1][2][3] |
| 5-HT2C | 8.35 (pKi) | [1][2][3] |
| 5-HT5A | 7.0 (pKd) | [1][2][3] |
| 5-HT6 | 8.74 (pKd) | [1][2][3] |
| 5-HT7 | 8.99 (pKd) | [1][2][3] |
Table 2: Off-Target Binding Affinities (Ki) of this compound
| Receptor Family | Receptor Subtype | Ki (nM) | Reference |
| Dopamine | D2 | ~10-100 | [6] |
| Adrenergic | α1, α2 | ~10-100 | [6] |
Note: The Ki values for off-target receptors are approximate ranges based on available data and may vary between studies.
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay for Gs/Gi-Coupled 5-HT Receptors
This protocol is designed to measure the antagonist effect of this compound on agonist-induced changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Cells expressing the target Gs or Gi-coupled 5-HT receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
5-HT receptor agonist (e.g., Serotonin)
-
Forskolin (B1673556) (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (typically 2,500-10,000 cells per well).
-
-
Antagonist Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the Methiothepin dilution to the wells of the 384-well plate.
-
Add 5 µL of assay buffer to the control wells.
-
-
Cell Addition and Pre-incubation:
-
Add 10 µL of the cell suspension to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation:
-
For Gs-coupled receptors: Add 5 µL of the 5-HT agonist at a final concentration of its EC80.
-
For Gi-coupled receptors: Add 5 µL of a mixture of the 5-HT agonist (at its EC80) and forskolin (at a final concentration that stimulates a submaximal cAMP response).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 60 minutes).
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: In Vitro Calcium Flux Functional Assay for Gq-Coupled 5-HT Receptors
This protocol measures the antagonist effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the target Gq-coupled 5-HT receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye leakage)
-
This compound
-
5-HT receptor agonist (e.g., Serotonin)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescent plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating:
-
Seed cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer containing probenecid, according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove the dye loading solution and add the Methiothepin dilutions to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a stable baseline reading for 15-30 seconds.
-
Inject the 5-HT agonist at a final concentration of its EC80.
-
Continue to measure the fluorescent signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline) for each well.
-
Plot the response against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical flow of Schild analysis for Methiothepin.
References
- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
Optimizing Methiothepin Mesylate Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Methiothepin Mesylate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors.[1][2][3] It exhibits high affinity for a wide range of 5-HT receptor subtypes, making it a broad-spectrum serotonergic antagonist.[2][3] It is also known to have activity as a dopamine (B1211576) receptor antagonist.[4] Due to its ability to block serotonin receptors, it has been investigated for various applications, including as an antipsychotic agent and more recently for its potential in cancer therapy.[1][5]
Q2: What are the key considerations before starting an in vitro experiment with this compound?
A2: Before beginning your experiment, it is crucial to:
-
Determine the appropriate concentration range: This will depend on the cell type and the specific assay being performed. A good starting point for many cancer cell lines is in the low micromolar range (1-20 µM).[5]
-
Ensure proper solubility: this compound is soluble in DMSO and water.[3] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
Consider the non-selective nature of the compound: As a broad-spectrum 5-HT antagonist, this compound can have wide-ranging effects on cellular signaling. It is important to have appropriate controls to distinguish on-target from potential off-target effects.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in DMSO at a concentration of 10 mM.[3] This can be stored at -20°C for up to one month or at -80°C for up to six months.[3] When preparing your working concentrations, dilute the stock solution in your cell culture medium. To avoid precipitation, it is advisable to add the stock solution to the medium while vortexing.
Troubleshooting Guides
Issue 1: No observed effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for dilutions from the stock solution. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell line and assay. |
| Compound Degradation | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution if necessary. |
| Low Receptor Expression | Confirm that your cell line expresses the target 5-HT receptors at a sufficient level. This can be done through techniques like qPCR or western blotting. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of this compound. Consider using a different cell line or a positive control compound known to elicit a response. |
Issue 2: High levels of cell death or cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response experiment to determine the cytotoxic threshold for your cell line. Start with a lower concentration range based on published data (e.g., 1-5 µM for initial screening).[5] |
| Off-Target Effects | At higher concentrations, off-target effects are more likely. Consider using a more selective antagonist for your target receptor if available to confirm that the observed cytotoxicity is due to the intended mechanism. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Extended Exposure Time | Reduce the incubation time of your assay. A time-course experiment can help determine the optimal duration for observing the desired effect without excessive cytotoxicity. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Variations in cell passage number can also affect results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
| Stock Solution Variability | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Assay Conditions | Maintain consistent assay conditions, including incubation times, temperatures, and cell seeding densities, across all experiments. |
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKd | pKi |
| 5-HT1A | 7.10 | - |
| 5-HT1B | 7.28 | - |
| 5-HT1C | 7.56 | - |
| 5-HT1D | 6.99 | - |
| 5-HT2A | - | 8.50 |
| 5-HT2B | - | 8.68 |
| 5-HT2C | - | 8.35 |
| 5-HT5A | 7.0 | - |
| 5-HT5B | 7.8 | - |
| 5-HT6 | 8.74 | - |
| 5-HT7 | 8.99 | - |
pKd and pKi values are measures of binding affinity, with higher values indicating stronger binding.[2][3]
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Reference |
| Cell Viability (MTT/XTT) | Ovarian Cancer Cells (ES2, OV90) | 5 - 20 µM | [5] |
| Apoptosis (Annexin V/Caspase) | Ovarian Cancer Cells (ES2, OV90) | 5 - 20 µM | [5] |
| Cell Migration/Invasion | Prostate Cancer Cells | 1 - 10 µM (initial suggestion) | [1] |
| Serotonin Receptor Antagonism | CHO-K1 (expressing 5-HT2A) | 10 - 100 nM | - |
Note: These are suggested starting ranges. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time period.
-
Cell Harvesting: Gently harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound causes apoptosis of human prostate cancer cells by mediating oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms by which the putative serotonin receptor antagonist metitepin alters nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to minimize Methiothepin Mesylate precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Methiothepin Mesylate precipitation in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound can vary depending on the solvent. It is a salt form of Methiothepin, which generally enhances aqueous solubility. Published data indicates the following approximate solubilities:
| Solvent | Solubility |
| Water | 13-20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 250 mg/mL (ultrasonication may be needed)[1] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | >21 mg/mL |
Q2: Why is my this compound precipitating out of my buffer solution?
A2: Precipitation of this compound from a buffer solution is a common issue that can be attributed to several factors. The most likely causes are related to the pH of the buffer, the buffer's composition and concentration, the final concentration of the drug, and the storage temperature. Methiothepin is a weak base, and as such, its solubility is highly dependent on the pH of the solution.
Q3: How does pH affect the solubility of this compound?
A3: As a weakly basic compound, this compound is more soluble in acidic conditions (lower pH) where it is more likely to be in its protonated, charged form. As the pH increases and becomes more alkaline, the compound can deprotonate to its less soluble free base form, leading to precipitation. Therefore, if you are observing precipitation, the pH of your buffer may be too high.
Q4: Are there specific types of buffers that are more compatible with this compound?
Q5: Can the concentration of the buffer affect the solubility of this compound?
A5: Yes, the ionic strength and concentration of the buffer can influence the solubility of a drug. In some cases, high buffer concentrations can lead to a "salting-out" effect, where the solubility of the drug is decreased, causing precipitation. It is recommended to use the lowest buffer concentration that effectively maintains the desired pH.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your buffer solution, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for this compound precipitation.
Key Factors Influencing this compound Solubility
The solubility of this compound in a buffer is a multifactorial issue. The following diagram illustrates the key factors that can contribute to its precipitation.
Caption: Key factors influencing this compound solubility.
Experimental Protocol: Determining the pH-Solubility Profile of this compound
This protocol outlines the "shake-flask" method, a reliable way to determine the equilibrium solubility of this compound at different pH values.
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 4.0 - 8.0).
Materials:
-
This compound powder
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Buffer solutions at various pH values (e.g., acetate (B1210297) for pH 4-5.5, phosphate (B84403) for pH 6-8)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Verify the final pH of each buffer at 37°C.[4]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the flasks to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the solutions at a constant speed for a predetermined time (e.g., 24-48 hours) to allow them to reach equilibrium. It is recommended to take samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the solution and collect the supernatant.
-
-
Concentration Analysis:
-
Dilute the filtered samples as necessary with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).
-
Determine the concentration of this compound in each sample using a validated analytical method (HPLC or UV-Vis spectrophotometry with a standard curve).
-
-
Data Analysis:
-
Calculate the solubility of this compound at each pH value.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate a pH-solubility profile.
-
This comprehensive guide should provide you with the necessary information to troubleshoot and prevent this compound precipitation in your experiments. For further assistance, please consult the product's technical datasheet or contact our support team.
References
Methiothepin Mesylate Dose-Response Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers conducting dose-response curve analysis of Methiothepin Mesylate. This document offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dose-response experiments with this compound.
Q1: Why am I observing a low signal-to-noise ratio in my functional assay?
A1: A low signal-to-noise ratio can be caused by several factors when assessing the antagonism of 5-HT receptors by this compound.
-
Suboptimal Agonist Concentration: The concentration of the serotonin (B10506) (5-HT) agonist used to stimulate the receptor may be too high, making it difficult to see the inhibitory effect of Methiothepin. It is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80) to allow for a sufficient window to observe antagonism.
-
Low Receptor Expression: The cell line used may have insufficient expression of the target 5-HT receptor. This can be verified by receptor binding assays or western blotting.
-
Cell Health: Poor cell health can lead to a diminished response. Ensure cells are healthy, have been passaged appropriately, and are at an optimal density during the assay.
-
Assay-Specific Issues: For calcium flux assays, ensure proper dye loading and functionality. For other assays, verify the activity of all reagents and the calibration of the plate reader.
Q2: I am seeing high variability between my replicate wells. What could be the cause?
A2: High variability can significantly impact the reliability of your dose-response data. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell density across the wells of the microplate is a frequent source of variability. Ensure a homogenous cell suspension and use appropriate seeding techniques.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the antagonist or agonist, can lead to significant variations. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and response. It is advisable to fill the outer wells with sterile buffer or media and not use them for experimental data points.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous assay buffers. Visually inspect your compound dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the final assay concentration.
Q3: My dose-response curve for this compound does not show a complete inhibition at the highest concentrations. Why might this be?
A3: An incomplete inhibitory response can be due to several factors:
-
Insufficient Concentration Range: The concentrations of this compound tested may not be high enough to achieve full antagonism. It is important to test a wide range of concentrations, typically spanning several orders of magnitude.
-
Non-Specific Effects: At very high concentrations, some compounds can exhibit non-specific effects that may interfere with the assay readout, potentially leading to a plateau below 100% inhibition.
-
Partial Antagonism: While Methiothepin is generally considered a competitive antagonist at 5-HT2 receptors, complex pharmacological behaviors can sometimes be observed.
-
Presence of Multiple Receptor Subtypes: If the cell line endogenously expresses multiple 5-HT receptor subtypes with varying affinities for Methiothepin and the agonist, the resulting dose-response curve may be complex.
Q4: How do I choose the appropriate controls for my experiment?
A4: Proper controls are critical for interpreting your data correctly.
-
Vehicle Control: This control consists of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Positive Control (Agonist only): This control contains cells stimulated with the agonist in the absence of any antagonist. This establishes the maximal response in your assay.
-
Negative Control (No agonist, no antagonist): This control consists of untreated cells and establishes the baseline response.
-
Reference Antagonist: Including a well-characterized antagonist for the target receptor (e.g., ketanserin (B1673593) for 5-HT2A) can help validate the assay performance.
Quantitative Data Presentation
This compound is a potent but non-selective antagonist at multiple serotonin (5-HT) receptors. The following tables summarize its binding affinities.
Table 1: Binding Affinities (pKi) of Methiothepin for Human 5-HT2 Receptor Subtypes
| Receptor Subtype | pKi |
| 5-HT2A | 8.50 |
| 5-HT2B | 8.68 |
| 5-HT2C | 8.35 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.[1][2][3][4]
Table 2: Binding Affinities (pKd) of Methiothepin for Various Human 5-HT Receptor Subtypes
| Receptor Subtype | pKd |
| 5-HT1A | 7.10 |
| 5-HT1B | 7.28 |
| 5-HT1D | 6.99 |
| 5-HT5A | 7.0 |
| 5-HT6 | 8.74 |
| 5-HT7 | 8.99 |
pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.[1][2][3][4]
Table 3: Functional Antagonism (IC50) of this compound
| Target | Cell Line | Assay Type | IC50 (nM) |
| 5-HT2A Receptor | CHO-K1 | Inhibition of serotonin-induced calcium mobilization | 56 |
IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%.
Experimental Protocols
This section provides a detailed methodology for a calcium flux assay to determine the dose-response curve for this compound as a 5-HT2A receptor antagonist.
Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
5-HT (Serotonin) as the agonist.
-
This compound.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with bottom-read capabilities.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in the assay buffer to the final desired concentration (typically 1-5 µM). Probenecid can be included at this stage.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
-
Antagonist Pre-incubation:
-
After dye loading, gently wash the cells with assay buffer to remove excess dye.
-
Add the prepared dilutions of this compound to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Signal Reading:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the 5-HT agonist solution to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline to the peak response.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and the vehicle-only control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT2A receptor signaling pathway and the general experimental workflow for determining antagonist activity.
References
Technical Support Center: Methiothepin Mesylate in Electrophysiology
Welcome to the technical support center for researchers utilizing Methiothepin Mesylate in electrophysiological studies. This resource is designed to provide troubleshooting guidance and address frequently asked questions regarding potential artifacts and unexpected effects that may arise during your experiments. Given the polyspecific nature of this compound, it is crucial to differentiate between its effects on the target receptor and its off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
Methiothepin is a potent but non-selective antagonist of serotonin (B10506) (5-HT) receptors. It also exhibits antagonist activity at dopamine (B1211576) and adrenergic receptors.[1][2] This broad receptor profile means that it can have complex effects on neuronal activity.
Q2: I'm seeing a change in the resting membrane potential of my recorded neuron after applying Methiothepin. Is this an artifact?
A shift in the resting membrane potential is a common observation when applying a pharmacologically active compound. This could be a direct result of blocking a tonically active receptor that contributes to the resting potential, or it could be an off-target effect.
Troubleshooting Steps:
-
Review the Literature: Check for published studies on the effects of blocking your target receptor on the resting membrane potential in the cell type you are studying.
-
Control Experiments:
-
Positive Control: Apply a more selective antagonist for your target receptor. If you observe a similar shift in membrane potential, it is more likely to be a genuine effect of blocking your target receptor.
-
Negative Control: If you suspect an off-target effect on a different receptor family (e.g., dopaminergic or adrenergic), apply a selective antagonist for that family to see if it occludes the effect of Methiothepin.
-
-
Dose-Response Curve: Perform a dose-response curve. If the effect on resting membrane potential scales with the concentration of Methiothepin, it is likely a receptor-mediated event.
Q3: My neuron's firing rate has changed unexpectedly after Methiothepin application. How can I determine the cause?
Changes in firing rate are expected when modulating neuronal receptors. However, due to Methiothepin's broad spectrum of activity, the observed change may not be solely due to the intended target. For instance, serotonin can have both excitatory and inhibitory effects on different neurons, sometimes in the same brain region, mediated by different receptors.[3][4]
Troubleshooting Steps:
-
Characterize the Firing Pattern: Analyze the change in firing pattern. Is it a generalized increase or decrease in firing rate, or a change in the pattern itself (e.g., from tonic to bursting)?
-
Selective Antagonists: As with changes in resting membrane potential, use more selective antagonists for your target receptor and for potential off-target receptors to dissect the pharmacology of the response.
-
Current-Clamp Analysis: Perform a current-clamp analysis to assess changes in neuronal excitability, such as measuring the rheobase and input resistance. This can provide clues as to which underlying conductances are being affected.
Q4: I've noticed a change in the shape of the action potentials after applying Methiothepin. What could be causing this?
Changes in action potential waveform (e.g., height, width, afterhyperpolarization) suggest that the drug may be affecting voltage-gated ion channels. While Methiothepin is primarily known as a receptor antagonist, some receptor modulators can have direct effects on ion channels, or the receptors it blocks may modulate these channels.
Troubleshooting Steps:
-
Voltage-Clamp Experiments: To directly investigate effects on ion channels, perform voltage-clamp experiments to isolate and measure specific currents (e.g., voltage-gated sodium, potassium, and calcium currents).
-
Review Known Off-Target Effects: Research whether any of the non-serotonergic receptors that Methiothepin is known to block (dopamine, adrenergic) are linked to the modulation of the ion channels you suspect are being affected.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected electrophysiological results when using this compound.
| Observed Artifact/Effect | Potential On-Target Cause | Potential Off-Target Cause | Troubleshooting/Validation Strategy |
| Baseline Drift/Instability | The target receptor is involved in maintaining baseline stability. | Off-target receptor modulation is causing a slow change in neuronal excitability. | 1. Allow for a longer equilibration period after drug application.2. Use a more selective antagonist for the target receptor.3. Verify the stability of the recording setup (e.g., reference electrode, perfusion). |
| Change in Input Resistance | The target receptor modulates a constitutively active ion channel. | Off-target receptor modulation of an ion channel. | 1. Perform a current-clamp protocol to measure I-V curves before and after drug application.2. Test with more selective antagonists. |
| Alteration of Synaptic Transmission | The target receptor is presynaptic or postsynaptic at the synapse under investigation. | Methiothepin is affecting other receptors that modulate the release of the primary neurotransmitter or the excitability of the postsynaptic neuron. | 1. Isolate synaptic components (e.g., using specific receptor antagonists for the primary neurotransmitter).2. Perform paired-pulse ratio analysis to investigate presynaptic effects.3. Apply agonists and antagonists for suspected off-target receptors. |
Quantitative Data: Receptor Binding Profile of Methiothepin
The following table summarizes the reported binding affinities of Methiothepin for various serotonin receptors. This data is crucial for designing experiments and interpreting results, as it highlights the concentrations at which off-target effects are likely to occur.
| Receptor Subtype | pKd / pKi |
| 5-HT1A | 7.10 (pKd) |
| 5-HT1B | 7.28 (pKd) |
| 5-HT1D | 6.99 (pKd) |
| 5-HT2A | 8.50 (pKi) |
| 5-HT2B | 8.68 (pKi) |
| 5-HT2C | 8.35 (pKi) |
| 5-HT5A | 7.0 (pKd) |
| 5-HT6 | 8.74 (pKd) |
| 5-HT7 | 8.99 (pKd) |
Data compiled from MedChemExpress.[5][6][7]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate Off-Target Effects
-
Preparation: Prepare brain slices or cultured neurons as per your standard protocol.
-
Recording Setup:
-
Use a standard whole-cell patch-clamp setup.
-
Internal Solution: A typical potassium-gluconate based internal solution.
-
External Solution: Artificial cerebrospinal fluid (aCSF) continuously perfused at a stable rate and temperature.
-
-
Baseline Recording:
-
Establish a stable whole-cell recording.
-
Record baseline activity (resting membrane potential, input resistance, firing rate) for at least 5-10 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to the final desired concentration in aCSF. Ensure the final solvent concentration is consistent across all solutions, including the vehicle control.
-
Apply the vehicle control for 5-10 minutes.
-
Apply Methiothepin at a concentration expected to be selective for your primary target.
-
If unexpected effects are observed, perform a dose-response curve with increasing concentrations of Methiothepin.
-
-
Control Experiments:
-
In separate experiments, pre-apply a selective antagonist for a suspected off-target receptor before co-applying Methiothepin to see if the unexpected effect is blocked.
-
Apply a selective agonist for the target receptor to confirm that Methiothepin is having the expected antagonist effect at that receptor.
-
-
Washout: Perfuse with aCSF to wash out the drug and observe for reversal of effects.
-
Data Analysis: Compare the electrophysiological parameters during baseline, vehicle, drug application, and washout.
Visualizations
Caption: A logical workflow for troubleshooting unexpected electrophysiological effects of Methiothepin.
Caption: Potential signaling pathways affected by the polyspecific antagonist this compound.
Caption: A standard experimental workflow for electrophysiological recording with drug application.
References
- 1. Metitepine - Wikipedia [en.wikipedia.org]
- 2. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential effects of the serotonin receptors on cultured rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin induces tonic firing in layer V pyramidal neurons of rat prefrontal cortex during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Preventing degradation of Methiothepin Mesylate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methiothepin Mesylate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors.[1][2][3][4] It belongs to the dibenzothiepine class of compounds and is utilized in research as a psychotropic agent to investigate the serotonergic system. Its broad pharmacological profile includes high affinity for various 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure its stability, solid this compound should be stored in a desiccated environment at 4°C, protected from moisture.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO, and it is recommended to prepare stock solutions in this solvent. To prevent degradation, it is crucial to aliquot the stock solution into single-use volumes and store them frozen. Avoid repeated freeze-thaw cycles.[1] The stability of the stock solution depends on the storage temperature.
Q4: What are the primary factors that can cause degradation of this compound during experiments?
A4: Like many pharmaceutical compounds, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: Degradation due to reaction with water, which can be influenced by pH. Given the presence of a tertiary amine, the molecule's stability can be pH-dependent.[5][6]
-
Oxidation: The thioether group in the dibenzothiepine structure is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[7][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.[9][10]
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the stock solution has been stored at the correct temperature and for a duration within the recommended stability period.
-
Check for Freeze-Thaw Cycles: Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles.
-
Prepare Fresh Solution: If there is any doubt about the stability of the stock solution, prepare a fresh solution from solid this compound.
-
Perform Quality Control: If possible, verify the concentration and purity of the stock solution using a validated analytical method, such as HPLC.[11][12]
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Review Experimental Conditions:
-
pH: Was the pH of the experimental buffer or solution appropriate? Extreme pH values can accelerate hydrolysis.
-
Light Exposure: Was the experiment conducted under protected light conditions? The dibenzothiepine structure can be light-sensitive.
-
Oxygen Exposure: Were solutions degassed or handled in a way to minimize exposure to oxygen, which could promote oxidation of the thioether group?
-
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a controlled degradation of this compound under stress conditions (acidic, basic, oxidative, photolytic, thermal). This can help in identifying the unknown peaks in your experimental samples.[13][14][15][16][17]
-
Issue 3: Precipitation of the compound in aqueous buffers.
-
Possible Cause: Poor solubility or pH-dependent solubility.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of this compound in your specific buffer system.
-
Adjust pH: The tertiary amine in this compound means its solubility can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Use of Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, if compatible with your experimental system.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Desiccated, away from moisture |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Sealed, protected from moisture, avoid repeated freeze-thaw cycles[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Sealed, protected from moisture, avoid repeated freeze-thaw cycles[1] |
Table 2: Parameters for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Photodegradation | UV light (e.g., 254 nm) and visible light | Room Temperature | Variable |
| Thermal Degradation | 80°C (solid and solution) | 80°C | Up to 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), DMSO (anhydrous, high purity).
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly to dissolve the compound completely. Gentle warming (e.g., 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Procedure for Assessing the Stability of this compound in an Experimental Buffer
-
Materials: this compound stock solution, experimental buffer.
-
Procedure: a. Prepare a solution of this compound in the experimental buffer at the final working concentration. b. Divide the solution into multiple aliquots in appropriate vials. Protect from light if photostability is not the variable being tested. c. Incubate the aliquots under the desired experimental conditions (e.g., specific temperature, pH). d. At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by a validated stability-indicating HPLC method. e. Quantify the peak area of the parent this compound peak and any degradation product peaks. f. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 5. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thomassci.com [thomassci.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. benchchem.com [benchchem.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. asianjpr.com [asianjpr.com]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of Methiothepin Mesylate and Risperidone at the 5-HT7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent antagonists of the 5-hydroxytryptamine-7 (5-HT7) receptor: methiothepin (B1206844) mesylate and risperidone (B510). The 5-HT7 receptor, a G-protein coupled receptor (GPCR) primarily coupled to Gs and subsequent adenylyl cyclase activation, is a significant target in the development of therapeutics for a range of central nervous system disorders. This document summarizes key experimental findings on the binding and functional characteristics of these two compounds, presents detailed experimental methodologies, and visualizes relevant biological and experimental pathways.
Quantitative Comparison of Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki, pKd) and functional potencies (IC50) of methiothepin mesylate and risperidone at the 5-HT7 receptor, as determined by various in vitro assays. It is important to note that both compounds exhibit a unique characteristic of inactivating the 5-HT7 receptor, with risperidone's effect being described as pseudo-irreversible[1][2][3].
| Parameter | This compound | Risperidone | Species | Assay Type | Reference |
| pKd | 8.99 | - | Human | Radioligand Binding | [4][5] |
| Ki | 0.56 nM | - | Human | Radioligand Binding | [6] |
| IC50 (Radioligand Binding) | 152 nM | 9 nM | Human | Whole-cell Radioligand Binding | [7] |
| IC50 (Functional Assay) | 21 nM | - | Human | 5-CT-induced cAMP production in HEK293 cells | [4] |
| Inactivation Potency | - | 5-20 nM | Human | Functional Assay (cAMP production) | [1][2][3] |
Note: The IC50 values from whole-cell binding assays reflect the potency of the compounds in inhibiting radioligand binding after pretreatment and washout, indicating their inactivating properties. The Ki value for risperidone is not typically reported from standard competitive binding assays due to its pseudo-irreversible binding nature.
Mechanism of Action at the 5-HT7 Receptor
Both methiothepin and risperidone act as antagonists at the 5-HT7 receptor. However, their interaction with the receptor is more complex than simple competitive antagonism. Studies have demonstrated that both compounds can induce a long-lasting inactivation of the receptor, rendering it unresponsive to agonist stimulation[1][2][3][7]. This inactivation is a notable feature that distinguishes their pharmacology from traditional competitive antagonists. For risperidone, this inactivation is characterized as pseudo-irreversible, with whole-cell radioligand binding studies showing that it remains bound to the receptor even after extensive washing[1][2][3][8]. Interestingly, while risperidone completely inactivates the receptor's ability to stimulate cAMP production, it only appears to pseudo-irreversibly occupy about 50% of the available binding sites[7][8].
Experimental Protocols
Radioligand Binding Assay (HEK293 Cells)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT7 receptor expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds (this compound, risperidone).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-5-HT7 cells to near confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay)[9].
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of radioligand ([3H]5-CT) at a concentration near its Kd.
-
150 µL of the cell membrane preparation (containing 3-20 µg of protein)[9].
-
-
For determining non-specific binding, add 10 µM 5-HT instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation[9].
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter[9].
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation (CHO or HEK293 Cells)
This protocol outlines a method to assess the antagonist activity of test compounds by measuring their ability to inhibit agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the 5-HT7 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM/F12 for CHO, DMEM for HEK293, with 10% FBS)[10].
-
Stimulation Buffer (e.g., PBS or DMEM).
-
5-HT7 receptor agonist (e.g., 5-CT or 5-HT).
-
Test compounds (this compound, risperidone).
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
Cell lysis buffer (provided with the cAMP kit).
-
384- or 96-well microplates.
Procedure:
-
Cell Preparation:
-
Seed the cells into the appropriate microplate and allow them to adhere and grow to the desired confluency[11].
-
-
Antagonist Pre-incubation:
-
Agonist Stimulation:
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit (e.g., HTRF signal, absorbance).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, using non-linear regression.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT7 Receptor Signaling Pathway and Points of Antagonism.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 3. Risperidone irreversibly binds to and inactivates the h5-HT7 serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ki Summary [bindingdb.org]
- 7. Pharmacological analysis of the novel, rapid, and potent inactivation of the human 5-Hydroxytryptamine7 receptor by risperidone, 9-OH-Risperidone, and other inactivating antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine and other competitive antagonists reactivate risperidone-inactivated h5-HT7 receptors: radioligand binding and functional evidence for GPCR homodimer protomer interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Methiothepin Mesylate and Ketanserin for 5-HT2A Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methiothepin Mesylate and Ketanserin (B1673593), two prominent antagonists of the serotonin (B10506) 2A (5-HT2A) receptor. The following sections detail their respective binding affinities, functional potencies, and receptor selectivity profiles, supported by experimental data and methodologies to aid in the selection of the appropriate pharmacological tool for research and development.
Introduction to the Compounds
The 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a critical target in neuroscience and pharmacology. Its activation leads to the hydrolysis of inositol (B14025) phosphates and an increase in intracellular calcium.[1][2][3] Antagonism of this receptor is a key mechanism for atypical antipsychotics and is explored for treating a variety of conditions, including psychosis, vascular thrombosis, and managing adverse effects of other medications.[1][2][3]
Methiothepin is a potent but non-selective antagonist that interacts with a wide array of serotonin, dopamine, and adrenergic receptors.[4][5][6][7] Its broad pharmacological profile makes it a powerful tool for certain studies but can introduce confounding effects due to its off-target activities.
Ketanserin is recognized as a selective 5-HT2A receptor antagonist.[8] While it is a prototypic antagonist for studying 5-HT2A pharmacology, it also exhibits notable affinity for other receptors, including 5-HT2C and α1-adrenergic receptors.[9][10]
Comparative Analysis of Receptor Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Ki), is a measure of a ligand's binding strength to a receptor. A lower Ki value indicates a higher binding affinity. The data below, derived from radioligand binding assays, highlights the key differences in affinity and selectivity between Methiothepin and Ketanserin.
| Compound | Receptor | Parameter | Value (pKi) | Value (Ki, nM) |
| Methiothepin | 5-HT2A | pKi | 8.50 - 9.6 | ~0.25 - 3.16 |
| 5-HT1A | pKd | 7.10 | ~79.4 | |
| 5-HT1B | pKd | 7.28 | ~52.5 | |
| 5-HT1D | pKd | 6.99 | ~102.3 | |
| 5-HT2B | pKi | 8.68 | ~2.09 | |
| 5-HT2C | pKi | 8.35 - 8.61 | ~2.45 - 4.47 | |
| 5-HT6 | pKd | 8.74 | ~1.82 | |
| 5-HT7 | pKd | 8.99 | ~1.02 | |
| Ketanserin | 5-HT2A | pKi / Ki | ~8.46 - 9.7 | ~0.2 - 3.5 |
| 5-HT1C (now 5-HT2C) | Ki | Lower affinity than 5-HT2A | - | |
| α1A-adrenoceptor | pKi | 8.7 | ~2.0 |
Note: Data is compiled from multiple sources.[4][5][6][9][10][11] pKi/pKd values are logarithmic scales; a difference of 1.0 represents a 10-fold difference in affinity.
This data clearly illustrates Methiothepin's lack of selectivity, exhibiting high, nanomolar-range affinity for numerous serotonin receptor subtypes. In contrast, while Ketanserin binds potently to the 5-HT2A receptor, it also shows significant affinity for the α1A-adrenoceptor.
Functional Antagonism at the 5-HT2A Receptor
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency. A lower IC50 value indicates greater potency.
| Compound | Assay Type | Parameter | Value (IC50, nM) |
| Methiothepin | IP1 Accumulation Assay | IC50 | 1.6 |
| Ketanserin | IP1 Accumulation Assay | IC50 | 5.7 |
| Radioligand Binding | IC50 | 1.1 | |
| Calcium Flux Assay | pIC50: 7.08 - 7.49 | 32 - 83.7 |
Data sourced from functional assays measuring downstream signaling (IP1, Calcium) or competitive binding.[1][2][11][12]
In a direct comparison using an IP1 functional assay, Methiothepin (1.6 nM) appears more potent than Ketanserin (5.7 nM) at inhibiting 5-HT2A receptor signaling.[1] However, IC50 values are highly dependent on assay conditions, and other data shows Ketanserin having potent inhibitory effects in the low nanomolar range.
Visualizing Key Concepts
To better illustrate the comparisons and experimental processes, the following diagrams are provided.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor and points of blockade.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metitepine - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Problems of drug selectivity and dose – pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Methiothepin Mesylate and WAY-100635 for 5-HT1A Receptor Studies
For researchers engaged in the study of the serotonin (B10506) 1A (5-HT1A) receptor, the choice of pharmacological tools is critical for the generation of robust and interpretable data. This guide provides a detailed comparison of two commonly used 5-HT1A receptor ligands: Methiothepin Mesylate and WAY-100635. We will delve into their binding characteristics, functional activities, and the experimental protocols that underpin these findings, offering a comprehensive resource for scientists in pharmacology and drug development.
At a Glance: Key Differences
| Feature | This compound | WAY-100635 |
| 5-HT1A Receptor Affinity | High | Very High |
| Selectivity | Non-selective | Highly selective for 5-HT1A |
| Functional Activity | Antagonist / Inverse Agonist | Silent Antagonist |
| Primary Use | Broad-spectrum 5-HT receptor antagonist | Selective blockade of 5-HT1A receptors |
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. The following table summarizes the binding affinities of this compound and WAY-100635 for the 5-HT1A receptor and other relevant serotonin receptor subtypes.
| Ligand | Receptor Subtype | pKi / pKd | Ki / Kd (nM) | Reference |
| This compound | 5-HT1A | pKd: 7.10 | ~79.4 | [1][2][3][4] |
| 5-HT1B | pKd: 7.28 | ~52.5 | [1][2][3][4] | |
| 5-HT1D | pKd: 6.99 | ~102.3 | [1][2][3][4] | |
| 5-HT2A | pKi: 8.50 | ~3.16 | [1][2][3] | |
| 5-HT2B | pKi: 8.68 | ~2.09 | [1][2][3] | |
| 5-HT2C | pKi: 8.35 | ~4.47 | [1][2][3] | |
| 5-HT6 | pKd: 8.74 | ~1.82 | [1][2][3][4] | |
| 5-HT7 | pKd: 8.99 | ~1.02 | [1][2][3][4] | |
| WAY-100635 | 5-HT1A | pIC50: 8.87 | IC50: ~1.35 | [5][6] |
| 5-HT1A | Ki: 0.39 | [6] | ||
| 5-HT1A | Kd: 0.087 - 0.10 | [7][8] | ||
| α1-adrenergic | pIC50: 6.6 | IC50: ~251 | [6] | |
| Dopamine (B1211576) D2L | Ki: 940 | [6] | ||
| Dopamine D3 | Ki: 370 | [6] | ||
| Dopamine D4.2 | Ki: 16 | [6] |
Note: pKi and pKd are the negative logarithms of the inhibition constant and dissociation constant, respectively. A higher value indicates greater binding affinity. Ki, Kd, and IC50 values are in nanomolars (nM), with lower values indicating higher affinity.
Functional Activity at the 5-HT1A Receptor
Beyond binding, the functional consequence of ligand-receptor interaction is paramount. This compound and WAY-100635 exhibit distinct functional profiles at the 5-HT1A receptor.
WAY-100635 is characterized as a potent and selective "silent" antagonist.[5][9][10] This means it binds to the 5-HT1A receptor with high affinity and blocks the binding and action of agonists without eliciting any intrinsic activity of its own.[5][11] In functional assays, WAY-100635 effectively antagonizes the effects of 5-HT1A agonists like 8-OH-DPAT but does not produce any agonist-like effects when administered alone.[5][9] Its high selectivity makes it an invaluable tool for isolating and studying the specific roles of the 5-HT1A receptor in various physiological and pathological processes.[5] However, it is important to note that WAY-100635 has been reported to act as a potent agonist at dopamine D4 receptors, a factor to consider in experimental design.[6][12]
This compound , in contrast, is a non-selective antagonist with activity at a wide range of serotonin receptors.[1][2][3][4] At the 5-HT1A receptor, some studies have characterized it as an inverse agonist.[13][14] An inverse agonist not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This property can be particularly useful for investigating the intrinsic activity of G-protein coupled receptors.
Caption: Functional comparison of WAY-100635 and Methiothepin at the 5-HT1A receptor.
Experimental Protocols
Reproducible experimental data relies on well-defined protocols. Below are methodologies for key assays used to characterize these ligands.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[15]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[15]
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration.[15]
-
-
Assay:
-
In triplicate, combine the membrane preparation (50-100 µg protein), a fixed concentration of a 5-HT1A radioligand (e.g., [³H]8-OH-DPAT or [³H]WAY-100635), and varying concentrations of the unlabeled competitor drug (Methiothepin or WAY-100635).[15]
-
For non-specific binding, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT).[15]
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G-proteins coupled to the receptor, providing a direct readout of agonist or inverse agonist activity.
Caption: Workflow for a [³⁵S]GTPγS binding functional assay.
Methodology:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay:
-
In an assay buffer containing MgCl₂, incubate the membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test ligand (e.g., Methiothepin or WAY-100635).
-
To determine agonist-stimulated binding, include a known 5-HT1A agonist.
-
To assess inverse agonism, measure the effect of the ligand on basal [³⁵S]GTPγS binding in the absence of an agonist.[13]
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Separation and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the ligand concentration.
-
For agonists, determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, their ability to shift the concentration-response curve of an agonist to the right is measured.
-
For inverse agonists, a concentration-dependent decrease in basal [³⁵S]GTPγS binding is observed.[13]
-
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[16] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer and subsequent inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[16]
Caption: 5-HT1A receptor signaling and points of intervention for antagonists.
Conclusion
Both this compound and WAY-100635 are valuable tools for the study of 5-HT1A receptors, but their applications are dictated by their distinct pharmacological profiles.
WAY-100635 is the compound of choice for experiments requiring the highly selective and silent antagonism of 5-HT1A receptors. Its high affinity and selectivity allow for the precise dissection of 5-HT1A receptor function in complex biological systems.
This compound is a non-selective antagonist that can be used to probe the effects of broad-spectrum serotonin receptor blockade. Its potential inverse agonist activity at 5-HT1A receptors also provides a means to investigate the constitutive activity of this receptor.
Researchers must carefully consider the selectivity and functional activity of each compound in the context of their experimental goals to ensure the generation of accurate and meaningful data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. kirj.ee [kirj.ee]
- 8. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Validating Methiothepin Mesylate's Antagonist Activity in a Novel Calcium Flux Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methiothepin Mesylate's antagonist activity, benchmarked against other well-characterized receptor antagonists. The data presented herein is intended to assist researchers in validating this compound's performance in a new assay, specifically a Calcium Flux Assay targeting the serotonin (B10506) 2A (5-HT2A) receptor.
Introduction to this compound
Methiothepin is a potent but non-selective antagonist targeting a broad range of serotonin (5-HT) receptors.[1][2][3] It also exhibits antagonist activity at dopamine (B1211576) and adrenergic receptors.[3][4] Its wide-ranging pharmacological profile makes it a useful tool for in-vitro and in-vivo studies aimed at characterizing serotonergic systems.[5][6] However, this lack of selectivity necessitates careful validation and comparison with more selective agents to elucidate its specific effects in any given assay. Methiothepin belongs to the dibenzothiophene (B1670422) class of compounds and has been noted for its neuroleptic activity.[5][6]
Comparison with Alternative Antagonists
To properly validate the antagonist activity of this compound in a new assay, it is crucial to compare its performance against a panel of antagonists with varying receptor selectivity profiles.
-
Ketanserin (B1673593): A selective antagonist for the 5-HT2A receptor.[7][8] It is often used as a benchmark for 5-HT2A receptor-mediated responses. Ketanserin also shows some affinity for α1-adrenergic receptors.[9]
-
Spiperone: A potent antagonist with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[10][11] Its broad profile across dopamine and serotonin receptors makes it a useful comparator for non-selective compounds like Methiothepin.
-
Haloperidol (B65202): A typical antipsychotic that acts as a potent antagonist of the dopamine D2 receptor.[12][13][14][15] It is included here to specifically assess the dopaminergic component of Methiothepin's activity.
-
Prazosin: A selective antagonist of the alpha-1 adrenergic receptor.[16][17][18][19] This allows for the characterization of Methiothepin's effects on the adrenergic system.
Performance Data
The following tables summarize the in-vitro antagonist activity of this compound and its comparators. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki/pKi/pKd (binding affinity) values, which are key parameters for quantifying antagonist potency.
Table 1: Antagonist Potency (IC50) in Functional Assays
| Compound | Target Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | 5-HT2A | Calcium Flux | CHO-K1 | 56 | [2] |
| Ketanserin | 5-HT2A | Not Specified | Not Specified | 6.3 | [7] |
| Spiperone | Wnt Signaling | Viability Assay | HCT116 | 7100 | [20] |
| Haloperidol | Dopamine D2 | Not Specified | Not Specified | 0.16 | [12] |
Table 2: Binding Affinity (Ki, pKi, pKd)
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound | 5-HT2A | pKi | 8.50 | [1][2][21] |
| 5-HT1A | pKd | 7.10 | [1][2][21] | |
| 5-HT1B | pKd | 7.28 | [1][2][21] | |
| 5-HT1D | pKd | 6.99 | [1][2][21] | |
| 5-HT2B | pKi | 8.68 | [1][2][21] | |
| 5-HT2C | pKi | 8.35 | [1][2][21] | |
| 5-HT6 | pKd | 8.74 | [1][2][21] | |
| 5-HT7 | pKd | 8.99 | [1][2][21] | |
| Ketanserin | 5-HT2A | pKi | 9.07 | [22] |
| Dopamine D2 | pIC50 | 5.74 | [22] | |
| Spiperone | 5-HT2A | Ki | 1.27 nM | [11] |
| Dopamine D2 | Ki | 0.06 nM | [11] | |
| Dopamine D3 | Ki | 0.6 nM | [11] | |
| Dopamine D4 | Ki | 0.08 nM | [11] | |
| Haloperidol | Dopamine D2 | Ki | 0.66 - 2.84 nM | [12] |
Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway via Gq Protein Activation.
Experimental Workflow
Caption: Workflow for a Calcium Flux Assay to Determine Antagonist IC50.
Detailed Experimental Protocols
The following are generalized protocols for two common in-vitro assays used to determine the antagonist activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.
Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium mobilization by an antagonist.
Materials:
-
Cells: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate medium for the cell line (e.g., DMEM or Ham's F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: A calcium-sensitive fluorescent dye such as Fluo-4 AM.
-
Test Compounds: this compound and other antagonists dissolved in a suitable solvent (e.g., DMSO).
-
Agonist: Serotonin (5-HT).
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated injection.
Protocol:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in the assay buffer according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound and the other test antagonists in the assay buffer. After the dye loading incubation, aspirate the dye solution and add the antagonist dilutions to the respective wells.
-
Antagonist Pre-incubation: Incubate the plate with the antagonists for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Reading: Place the microplate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a baseline reading for a few seconds.
-
Inject a pre-determined concentration of the 5-HT agonist (typically the EC80 concentration to ensure a robust signal) into the wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control (0% inhibition) and a maximally effective concentration of a known potent antagonist (100% inhibition). Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, as an indicator of receptor activation. Antagonists will inhibit the agonist-induced accumulation of IP1.
Materials:
-
Cells: A stable cell line expressing the human 5-HT2A receptor.
-
Culture Medium: As described for the Calcium Flux Assay.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl (to inhibit the degradation of IP1).
-
Test Compounds: this compound and other antagonists.
-
Agonist: Serotonin (5-HT).
-
IP1 Detection Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or other immunoassay kit for IP1 detection.
-
Microplates: White 96- or 384-well plates suitable for the detection method.
-
Plate Reader: Compatible with the chosen detection technology (e.g., HTRF-compatible reader).
Protocol:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates and incubate overnight as described above.
-
Compound and Agonist Addition: On the day of the assay, aspirate the culture medium. Add the test antagonists at various concentrations, followed immediately by the 5-HT agonist (at its EC80 concentration). Alternatively, pre-incubate with the antagonists before adding the agonist.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection step according to the instructions of the chosen commercial kit. This typically involves adding a lysis buffer containing the detection reagents (e.g., a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog for HTRF).
-
Final Incubation: Incubate the plate for the time specified in the kit protocol (usually 1-2 hours at room temperature) to allow the detection reaction to reach equilibrium.
-
Signal Reading: Read the plate in a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals at the two emission wavelengths (for HTRF). Convert this ratio to IP1 concentration using a standard curve. Normalize the data and calculate IC50 values as described for the Calcium Flux Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metitepine - Wikipedia [en.wikipedia.org]
- 4. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 甲硫替平 甲磺酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ketanserin tartrate, 5-HT2 antagonist (CAS 83846-83-7) | Abcam [abcam.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Spiperone hydrochloride | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]
- 12. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Chronic haloperidol does not alter agonist affinity for dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. droracle.ai [droracle.ai]
- 20. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Researcher's Guide to Control Experiments for Studying Methiothepin Mesylate's Effects
For Immediate Release
This guide provides a comprehensive comparison of Methiothepin Mesylate with alternative compounds, offering researchers and drug development professionals a detailed overview of its performance supported by experimental data. The focus is on establishing appropriate control experiments to robustly investigate the effects of this compound, a potent but non-selective serotonin (B10506) (5-HT) receptor antagonist.
Introduction to this compound
Methiothepin is a dibenzothiepine derivative that acts as a potent antagonist at a wide range of serotonin (5-HT) receptors. It also exhibits notable affinity for dopamine (B1211576) and adrenergic receptors, a factor that necessitates careful consideration of controls in experimental design. Its broad pharmacological profile makes it a useful tool for probing serotonergic systems, but also requires the use of more selective compounds to dissect the specific receptor subtypes mediating its effects.
Comparison with Alternative Compounds
To elucidate the specific effects of this compound, it is crucial to compare its activity with more selective antagonists. This guide focuses on two primary alternatives: Ketanserin , a selective 5-HT2A receptor antagonist, and Risperidone , an atypical antipsychotic with high affinity for both 5-HT2A and dopamine D2 receptors.
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki or pKi values) of Methiothepin, Ketanserin, and Risperidone for various serotonin and dopamine receptors. Lower Ki values and higher pKi values indicate stronger binding affinity. It is important to note that these values are compiled from various sources and may not be directly comparable due to different experimental conditions.
| Receptor Subtype | This compound (pKi)[1] | Ketanserin (Ki in nM)[2][3] | Risperidone (Ki in nM)[2][4] |
| 5-HT1A | 7.10 | - | 490 |
| 5-HT1B | 7.28 | - | - |
| 5-HT1D | 6.99 | - | - |
| 5-HT2A | 8.50 | 1.6 - 3.5 | 0.6 |
| 5-HT2B | 8.68 | - | pKi = 7.67 |
| 5-HT2C | 8.35 | - | pKi = 8.31 |
| 5-HT5A | 7.0 | - | - |
| 5-HT6 | 8.74 | - | - |
| 5-HT7 | 8.99 | - | - |
| Dopamine D2 | - | - | 3 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
To ensure the validity and reproducibility of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize and compare the effects of this compound and its alternatives.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound, Ketanserin, and Risperidone for various 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
A specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).
-
Test compounds (this compound, Ketanserin, Risperidone) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is a downstream effect of Gq-coupled receptors like the 5-HT2A receptor.
Objective: To determine the potency (IC50) of this compound, Ketanserin, and Risperidone in antagonizing 5-HT-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
Test compounds (this compound, Ketanserin, Risperidone).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (Methiothepin, Ketanserin, or Risperidone) or vehicle control.
-
Calcium Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of 5-HT into the wells to stimulate the receptors.
-
Data Acquisition: Continuously record the fluorescence signal for a set period after agonist addition.
-
Data Analysis: Calculate the increase in fluorescence over baseline for each well. Plot the percentage of inhibition of the 5-HT response against the log concentration of the antagonist to determine the IC50 value.
In Vivo Behavioral Assay (e.g., Head-Twitch Response in Rodents)
The head-twitch response (HTR) in rodents is a well-established behavioral model for in vivo 5-HT2A receptor activation.
Objective: To compare the in vivo efficacy of this compound and Ketanserin in blocking 5-HT agonist-induced head-twitch responses.
Materials:
-
Male C57BL/6J mice.
-
A 5-HT2A receptor agonist (e.g., DOI or 5-MeO-DMT).
-
Test compounds (this compound, Ketanserin) dissolved in a suitable vehicle.
-
Vehicle control (e.g., saline or DMSO/saline mixture).
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a designated period.
-
Antagonist Pre-treatment: Administer the antagonist (Methiothepin or Ketanserin) or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time before the agonist challenge.
-
Agonist Challenge: Administer the 5-HT2A agonist.
-
Behavioral Observation: Immediately after agonist administration, place the mice in the observation chambers and record the number of head twitches for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of head twitches in the antagonist-treated groups to the vehicle-treated control group. A significant reduction in head twitches indicates antagonist activity.
Visualizing Pathways and Workflows
To further clarify the experimental logic and underlying biological mechanisms, the following diagrams are provided.
Caption: 5-HT2A receptor signaling pathway and points of antagonist intervention.
Caption: A logical workflow for comparative studies of this compound.
Conclusion
When studying the effects of this compound, its non-selective nature must be addressed through a well-designed set of control experiments. By comparing its performance against more selective antagonists like Ketanserin and compounds with different profiles like Risperidone, researchers can more accurately attribute observed effects to the modulation of specific serotonin receptor subtypes. The use of standardized in vitro and in vivo protocols, as outlined in this guide, will ensure the generation of high-quality, reproducible data, ultimately leading to a more precise understanding of the pharmacological actions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methiothepin Mesylate: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiothepin, a dibenzothiepine derivative, is a potent, non-selective antagonist with high affinity for a wide range of serotonin (B10506) (5-HT) receptors. Its complex pharmacological profile extends to other key neurotransmitter systems, including dopamine (B1211576) and adrenergic receptors, making it a valuable tool for neuropharmacological research and a compound of interest in drug development. This guide provides a comprehensive comparison of Methiothepin Mesylate's binding affinities and functional activities across these neurotransmitter systems, supported by experimental data and detailed protocols.
I. Comparative Binding Affinity of this compound
This compound exhibits a broad spectrum of binding affinities across various G-protein coupled receptors (GPCRs). The following tables summarize its binding profile for serotonin, dopamine, and adrenergic receptor subtypes, presenting the data as pKi or pKd values, which are the negative logarithm of the inhibition constant (Ki) or dissociation constant (Kd), respectively. A higher pKi or pKd value indicates a stronger binding affinity.
Table 1: Binding Affinity of this compound for Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | pKi | pKd | Reference |
| 5-HT1A | 7.10 | [1][2][3] | |
| 5-HT1B | 7.28 | [1][2][3] | |
| 5-HT1D | 6.99 | [1][2][3] | |
| 5-HT2A | 8.50 | [1][2][3] | |
| 5-HT2B | 8.68 | [1][2][3] | |
| 5-HT2C | 8.35 | [1][2][3] | |
| 5-HT5A | 7.0 | [1][2][3] | |
| 5-HT5B | 7.8 | [1][2][3] | |
| 5-HT6 | 8.74 | [1][2][3] | |
| 5-HT7 | 8.99 | [1][2][3] |
Note: The stereoisomers of metitepine have shown different affinities for the 5-HT1D receptor, with the (-) isomer (Ki = 18 nM) having a higher affinity than the (+) isomer (Ki = 64 nM)[4].
Table 2: Binding Affinity of this compound for Dopamine (D) Receptor Subtypes
While widely characterized as a dopamine antagonist[5], specific quantitative Ki or pKi values for this compound at various dopamine receptor subtypes are not consistently available in the public domain. It is generally understood to be a non-selective antagonist within this receptor family.
| Receptor Subtype | pKi/pKd | Reference |
| D1-like (D1, D5) | Data not available | |
| D2-like (D2, D3, D4) | Data not available |
Table 3: Binding Affinity of this compound for Adrenergic (α, β) Receptor Subtypes
Similar to its interaction with dopamine receptors, this compound is recognized as a non-selective antagonist of adrenergic receptors. However, specific quantitative binding affinity data across the various alpha and beta subtypes are not readily found in published literature.
| Receptor Subtype | pKi/pKd | Reference |
| α1-adrenergic | Data not available | |
| α2-adrenergic | Data not available | |
| β-adrenergic | Data not available |
II. Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds like this compound.
A. Radioligand Binding Assay (for determining binding affinity)
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the Ki of a test compound.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
B. cAMP Functional Assay (for Gs/Gi-coupled receptors)
This protocol describes a method to assess the functional antagonism of this compound at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
1. Materials:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Agonist: A known agonist for the target receptor.
-
Test Compound: this compound.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Remove the growth medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a specific time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells and incubate for a further period (e.g., 15-30 minutes) at room temperature. For Gi-coupled receptors, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is often necessary to induce a measurable cAMP signal.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
-
The pA2 value, a measure of antagonist potency, can also be calculated from Schild analysis if the experiment is performed with varying concentrations of both agonist and antagonist.
Workflow for a cAMP functional assay to assess antagonist activity.
C. Calcium Flux Functional Assay (for Gq-coupled receptors)
This protocol details a method to evaluate the antagonist effect of this compound on Gq-coupled receptors by measuring changes in intracellular calcium levels.
1. Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage.
-
Agonist: A known agonist for the target receptor.
-
Test Compound: this compound.
-
Fluorescence Plate Reader: A plate reader with the capability for kinetic reading and automated injection.
2. Procedure:
-
Cell Seeding: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Agonist Addition and Signal Detection: Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-induced calcium flux.
Workflow for a calcium flux assay to assess antagonist activity.
III. Signaling Pathways
This compound's antagonist activity affects various downstream signaling cascades by blocking the activation of its target receptors. The following diagrams illustrate the canonical signaling pathways for some of the key receptors that Methiothepin interacts with.
A. 5-HT1A Receptor Signaling (Gi/o-coupled)
Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Inhibitory signaling pathway of the 5-HT1A receptor.
B. 5-HT2A Receptor Signaling (Gq-coupled)
The 5-HT2A receptor is coupled to the Gq protein, and its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Excitatory signaling pathway of the 5-HT2A receptor.
C. Dopamine D2 Receptor Signaling (Gi/o-coupled)
Similar to the 5-HT1A receptor, the D2 dopamine receptor is coupled to the Gi/o protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Inhibitory signaling pathway of the Dopamine D2 receptor.
D. α1-Adrenergic Receptor Signaling (Gq-coupled)
Alpha-1 adrenergic receptors are coupled to Gq proteins and, upon activation, initiate a signaling cascade similar to that of the 5-HT2A receptor, involving the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity.
Excitatory signaling pathway of the α1-Adrenergic receptor.
IV. Conclusion
This compound is a powerful pharmacological tool characterized by its broad-spectrum antagonist activity across multiple neurotransmitter systems. Its high affinity for a wide array of serotonin receptors is well-documented. While its antagonist effects on dopamine and adrenergic receptors are established, a more detailed quantitative characterization of its binding affinities for the subtypes within these families would further enhance its utility in dissecting complex neuropharmacological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound and to design experiments that can elucidate its precise mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selectivity Profiling of Methiothepin Mesylate: A Comparative Analysis Against Clozapine and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive selectivity profile of methiothepin (B1206844) mesylate in comparison to two widely recognized atypical antipsychotic agents, clozapine (B1669256) and olanzapine (B1677200). The data presented herein has been compiled from various publicly available databases and scientific literature to offer an objective comparison of the binding affinities of these compounds across a panel of key neurological receptors. Detailed experimental methodologies for receptor binding assays are also provided to support the interpretation of the presented data.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of methiothepin mesylate, clozapine, and olanzapine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data allows for a direct comparison of the selectivity profiles of these three compounds.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine Receptors | |||
| D₁ | - | 270 | 31 |
| D₂ | - | 160 | 11 |
| D₃ | - | 555 | 48 |
| D₄ | - | 24 | 27 |
| D₅ | - | 454 | - |
| Serotonin Receptors | |||
| 5-HT₁A | 79.4 | 120 | 200 |
| 5-HT₁B | 52.5 | - | - |
| 5-HT₁D | 102.3 | - | - |
| 5-HT₂A | 3.2 | 5.4 | 4 |
| 5-HT₂B | 2.1 | - | - |
| 5-HT₂C | 4.5 | 9.4 | 11 |
| 5-HT₃ | - | 95 | 130 |
| 5-HT₆ | 0.18 | 4 | 10 |
| 5-HT₇ | 0.10 | 6.3 | 39 |
| Adrenergic Receptors | |||
| α₁A | - | 1.6 | 19 |
| α₂A | - | 90 | 230 |
| Muscarinic Receptors | |||
| M₁ | - | 6.2 | 2.5 |
| M₂ | - | - | 18 |
| M₃ | - | - | 25 |
| M₄ | - | - | 1.9 |
| M₅ | - | - | 5.9 |
| Histamine Receptors | |||
| H₁ | - | 1.1 | 7 |
Experimental Protocols
Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound and the comparator compounds is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay targeting a G-protein coupled receptor (GPCR).
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells expressing the target receptor or from homogenized tissue known to be rich in the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor, used to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution optimized for the specific receptor, typically containing Tris-HCl and various salts at a physiological pH.
-
Filtration Apparatus: A cell harvester or a multi-well filtration plate system with glass fiber filters.
-
Scintillation Counter: A liquid scintillation counter to measure the radioactivity on the filters.
-
Scintillation Fluid: A solution that emits light when excited by radioactive particles.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound Displacement: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualizations
To further understand the functional implications of receptor binding, the following diagrams illustrate the primary signaling pathway for the 5-HT₂A receptor and a typical experimental workflow for a radioligand binding assay.
Caption: 5-HT₂A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Unraveling the Pharmacokinetic Maze: A Comparative Guide to Methiothepin Mesylate and Other Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Methiothepin (B1206844) mesylate, a dibenzothiepine derivative with potent antagonist activity at serotonin, dopamine, and adrenergic receptors, presents a unique profile among antipsychotic agents. Although never commercially marketed, its broad receptor interaction profile continues to make it a valuable tool in neuroscience research. Understanding its pharmacokinetic properties in comparison to established typical and atypical antipsychotics is crucial for interpreting preclinical data and guiding the development of novel therapeutics. This guide provides a comparative analysis of the available pharmacokinetic data for methiothepin mesylate and a selection of commonly used antipsychotics, supported by experimental insights and methodologies.
A Comparative Overview of Pharmacokinetic Parameters
Due to its status as a non-marketed compound, comprehensive clinical pharmacokinetic data for this compound is not publicly available. However, preclinical metabolism studies in rats, dogs, and humans provide valuable qualitative insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available pharmacokinetic parameters for this compound alongside those of selected typical (haloperidol, chlorpromazine) and atypical (clozapine, risperidone, olanzapine) antipsychotics. It is important to note that the data for the comparator drugs are derived from a variety of preclinical and clinical studies and may exhibit inter-study and inter-species variability.
| Parameter | This compound | Haloperidol | Chlorpromazine | Clozapine | Risperidone | Olanzapine |
| Class | Dibenzothiepine | Typical (Butyrophenone) | Typical (Phenothiazine) | Atypical (Dibenzodiazepine) | Atypical (Benzisoxazole) | Atypical (Thienobenzodiazepine) |
| Bioavailability (oral) | Data not available | 60-70%[1] | 10-80% (large interindividual variation)[2] | 50-60% | ~70% | ~60% |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 2-6 hours (oral)[1] | 1-4 hours (oral) | 2.5 hours (steady state) | 1 hour[3] | ~6 hours (oral) |
| Protein Binding | Data not available | 89-93%[1] | 90-99%[2] | 97% | 90% (risperidone), 77% (9-hydroxyrisperidone)[3] | 93% |
| Volume of Distribution (Vd) | Data not available | 18-22 L/kg | 7-27 L/kg | 7 L/kg | 1-2 L/kg[3][4] | ~1000 L |
| Elimination Half-life (T½) | Data not available | 14.5-36.7 hours (oral)[5] | 23-37 hours[6] | 12 hours (steady state) | 3 hours (extensive metabolizers), 20 hours (poor metabolizers)[3] | 21-54 hours |
| Clearance (CL) | Data not available | 0.9-1.5 L/h/kg | Data not available | 28.3 L/h (females), 38.2 L/h (males) | Data not available | 12-47 L/hr |
| Primary Metabolism | Hydroxylation, sulfoxidation, N-demethylation, N-oxidation, O-methylation, and conjugation[7] | Hepatic (CYP3A4, CYP2D6)[1] | Hepatic (CYP2D6, CYP1A2)[2][6] | Hepatic (primarily CYP1A2)[8] | Hepatic (CYP2D6)[3] | Hepatic (CYP1A2, CYP2D6) |
| Primary Excretion | Fecal (rat), Renal and fecal (dog, human)[7] | Urine (30%)[1] | Urine, bile, and feces[6] | Urine (50%), Feces (30%)[9] | Urine | Urine (57%), Feces (30%) |
Delving into the Pharmacokinetics of this compound
While quantitative parameters are lacking, a pivotal study by Pfeifer et al. (1979) elucidated the metabolic fate of methiothepin in rats, dogs, and humans.
Absorption: Following oral administration, methiothepin is absorbed, leading to the appearance of metabolites in both urine and feces in dogs and humans, suggesting systemic availability. In rats, excretion is primarily fecal, which could indicate significant biliary excretion or incomplete absorption.[7]
Metabolism: The biotransformation of methiothepin is extensive and species-dependent. The primary metabolic pathways include hydroxylation, sulfoxidation, N-demethylation, N-oxidation, O-methylation, and the formation of conjugates.[7]
-
In rats: Metabolites are exclusively hydroxylated and excreted as conjugates in the bile, leading to predominantly fecal elimination.[7]
-
In dogs and humans: Both non-hydroxylated, sulfoxidized metabolites and hydroxylated metabolites are formed. The non-hydroxylated metabolites are primarily excreted renally.[7]
This species difference in metabolism and excretion routes is a critical consideration for extrapolating preclinical findings to humans.
Distribution and Excretion: In dogs and humans, both renal and fecal routes are significant for the excretion of methiothepin metabolites. The presence of metabolites in urine confirms systemic absorption and distribution.[7]
Experimental Protocols: A Methodological Framework
The determination of pharmacokinetic parameters relies on robust and validated experimental protocols. In the absence of specific published methods for this compound, this section outlines a representative experimental workflow for a preclinical in vivo pharmacokinetic study, based on established guidelines from regulatory bodies like the FDA, EMA, and ICH (M3(R2)).[10][11][12][13][14][15]
Representative In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Species: Sprague-Dawley rats (or other relevant species like Beagle dogs or Cynomolgus monkeys).
-
Health Status: Healthy, adult animals with body weights within a defined range.
-
Acclimatization: Animals are acclimatized to the facility for at least one week prior to the study.
2. Drug Administration:
-
Formulation: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol).
-
Routes of Administration:
- Intravenous (IV) bolus or infusion to determine clearance and volume of distribution.
- Oral (PO) gavage to assess oral bioavailability.
-
Dose: At least two dose levels are typically used.
3. Sample Collection:
-
Matrix: Blood is the primary matrix, collected into tubes containing an anticoagulant (e.g., EDTA).
-
Time Points: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Processing: Blood samples are centrifuged to obtain plasma, which is then stored frozen (-80°C) until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Validation: The analytical method is fully validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis (NCA) is performed using validated software (e.g., Phoenix WinNonlin).
-
Parameters Calculated:
- From IV data: Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (T½).
- From PO data: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for a pharmacokinetic study and the metabolic pathways of antipsychotics.
Caption: A typical experimental workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Metabolism of methiothepin in the rat, dog and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Non-clinical: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Official web site : ICH [ich.org]
- 14. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]
- 15. pmda.go.jp [pmda.go.jp]
Safety Operating Guide
Navigating the Safe Disposal of Methiothepin Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Methiothepin mesylate, a potent antagonist of serotonin (B10506) receptors with psychoactive properties, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, emphasizing adherence to institutional and federal guidelines.
Key Hazard and Safety Data
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Aquatic Hazard | Harmful to aquatic life.[1] |
This data is a summary of information available in safety data sheets and chemical databases. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and complete information.
Standard Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound, like other hazardous chemical waste generated in a laboratory, must be managed through your institution's Environmental Health and Safety (EHS) office. The following workflow outlines the general procedure.
Experimental Protocols for Waste Handling
While specific inactivation protocols for this compound are not publicly documented, the following general procedures for handling potent psychoactive compounds and chemical waste are mandated by regulatory bodies like the EPA and are standard practice in research settings.
Protocol 1: Segregation and Containerization of Solid Waste
-
Objective: To safely contain solid this compound waste.
-
Materials:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) (e.g., gloves, disposable lab coats).
-
Contaminated lab supplies (e.g., weigh boats, pipette tips).
-
A designated hazardous waste container (typically a wide-mouth plastic container with a screw-top lid).
-
Hazardous waste labels.
-
-
Procedure:
-
Don appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
Carefully place all solid waste contaminated with this compound into the designated waste container.
-
Do not overfill the container; it should be securely closed without any spillage.
-
Affix a completed hazardous waste label to the container, clearly identifying the contents as "this compound" and listing all known hazards.
-
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) until collection by EHS personnel.[3]
-
Protocol 2: Management of Contaminated Sharps
-
Objective: To safely dispose of sharps contaminated with this compound.
-
Materials:
-
Contaminated needles, syringes, or other sharps.
-
An approved, puncture-resistant sharps container labeled for chemically contaminated sharps.[4]
-
-
Procedure:
Regulatory Considerations for Psychoactive Compounds
Due to its psychoactive nature, this compound may be subject to additional regulations as a controlled substance or a "drug of concern" by the Drug Enforcement Administration (DEA) and state authorities. If your institution classifies it as such, the following will apply:
-
Strict Record-Keeping: Meticulous records of the acquisition, use, and disposal of the substance are mandatory.
-
DEA Form 41: The disposal of controlled substances often requires the completion of a DEA Form 41 ("Registrants Inventory of Drugs Surrendered"). This process must be witnessed by authorized personnel, which may include EHS staff and a state drug control inspector.[5]
-
Secure Storage: All controlled substances must be stored in a securely locked, substantially constructed cabinet or safe, with access limited to authorized personnel.[5]
It is imperative to consult with your institution's controlled substances program manager or EHS office to determine the specific classification and associated disposal requirements for this compound at your facility.
Logical Relationships in Chemical Waste Management
The proper disposal of a chemical like this compound is governed by a hierarchy of regulations and institutional policies. Understanding these relationships is key to ensuring compliance and safety.
References
Essential Safety and Logistical Information for Handling Methiothepin Mesylate
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Methiothepin Mesylate are paramount. This guide provides essential, immediate safety and logistical information, including a clear operational plan and disposal protocol to ensure the well-being of laboratory personnel and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, adherence to proper PPE protocols is crucial to prevent inhalation, dermal, and ocular exposure. The following table summarizes the required personal protective equipment.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered compound. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination. |
Operational Plan for Handling this compound
The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
- Ensure that a calibrated analytical balance is located within the ventilated workspace to allow for weighing the compound without removing it from the controlled environment.
- Have all necessary equipment and materials (e.g., spatulas, weighing paper, solvent, vortex mixer) within the hood before starting work.
2. Weighing and Aliquoting:
- Don all required PPE as specified in the table above.
- Carefully weigh the desired amount of this compound powder on weighing paper.
- To minimize dust generation, handle the solid compound gently.
- If preparing a stock solution, add the solvent to the vial containing the pre-weighed compound. Cap the vial securely before vortexing or sonicating to dissolve.
3. Experimental Use:
- When using solutions of this compound, continue to work within a fume hood.
- Avoid splashes and aerosol generation.
- Keep all containers with the compound clearly labeled.
4. Decontamination:
- Wipe down the work surface and any equipment used with an appropriate deactivating solution or a detergent solution followed by a water rinse.
- Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional, local, state, and federal regulations.
1. Waste Segregation:
- Solid Waste: Collect all disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
- Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling and Storage:
- All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
- Store waste containers in a designated and secure satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
3. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
- The ultimate disposal method for this type of chemical waste is typically high-temperature incineration by a licensed hazardous waste management facility.
Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
